UMB-136
Description
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C24H27N5O2/c1-15-22(16(2)31-28-15)17-9-10-19(20(13-17)30-3)23-24(26-18-7-5-4-6-8-18)29-12-11-25-14-21(29)27-23/h9-14,18,26H,4-8H2,1-3H3 |
InChI Key |
JEWZSWPGZVIJJN-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UMB-136; UMB 136; UMB136; |
Origin of Product |
United States |
Foundational & Exploratory
UMB-136: A Technical Guide to its Mechanism of Action in HIV-1 Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), making infected cells susceptible to immune-mediated clearance or viral cytopathic effects. Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as a promising class of LRAs. This technical guide provides an in-depth overview of the mechanism of action of UMB-136, a novel second-generation BET inhibitor, in the reversal of HIV-1 latency.
Core Mechanism of Action: Targeting BRD4 to Release P-TEFb
This compound is a potent BET inhibitor that specifically targets the bromodomains of BRD4, a cellular reader of acetylated histones.[1][2] In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb) in an inactive complex with the 7SK small nuclear ribonucleoprotein (7SK snRNP).[1][3] P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1, is essential for the transition from abortive to productive transcription of the HIV-1 genome.
The mechanism of this compound-mediated latency reversal can be summarized in the following steps:
-
Binding to BRD4: this compound binds to the bromodomains of BRD4, displacing it from acetylated histones at the HIV-1 Long Terminal Repeat (LTR).[1][2]
-
Release of P-TEFb: This displacement disrupts the BRD4-P-TEFb interaction, leading to the release of active P-TEFb from the inhibitory 7SK snRNP complex.[1][3]
-
Recruitment to the HIV-1 LTR: The viral trans-activator protein Tat, in concert with other transcription factors, recruits the released, active P-TEFb to the TAR RNA element located at the 5' end of the nascent viral transcript.
-
Phosphorylation and Transcriptional Elongation: P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, promoting processive transcription and the generation of full-length viral RNAs.
This cascade of events ultimately leads to the production of viral proteins and the reactivation of the latent provirus.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from key studies evaluating the efficacy of this compound in reactivating latent HIV-1 in various cellular models.
Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones
| Cell Line (J-Lat Clone) | Treatment | Concentration (µM) | % GFP-Positive Cells |
| 6.3 | This compound | 2.5 | ~15% |
| 5 | ~25% | ||
| JQ1 | 1 | <5% | |
| 8.4 | This compound | 2.5 | ~10% |
| 5 | ~18% | ||
| JQ1 | 1 | <5% | |
| 9.2 | This compound | 2.5 | ~20% |
| 5 | ~35% | ||
| JQ1 | 1 | <5% | |
| 10.4 | This compound | 2.5 | ~12% |
| 5 | ~22% | ||
| JQ1 | 1 | <5% | |
| Data are approximate values derived from graphical representations in Huang et al., 2017.[1][3][4] |
Table 2: Reactivation of Latent HIV-1 in a Monocytic Cell Line
| Cell Line | Treatment | Concentration (µM) | % GFP-Positive Cells |
| THP89GFP | This compound | 5 | ~30% |
| JQ1 | 1 | ~10% | |
| Data are approximate values derived from graphical representations in Huang et al., 2017.[1][3][4] |
Table 3: Reactivation of Latent HIV-1 in Primary CD4+ T Cells
| Cell Source | Treatment | Concentration (µM) | Fold Increase in Viral mRNA |
| PBMCs | This compound | 2.5 | ~3.5 |
| JQ1 | 1 | ~1.5 | |
| TMCs | This compound | 2.5 | ~4.0 |
| JQ1 | 1 | ~1.0 | |
| Data are presented as mean fold change relative to DMSO control and are derived from Huang et al., 2017.[3] |
Detailed Experimental Protocols
Protocol 1: HIV-1 Reactivation Assay in J-Lat Cells using Flow Cytometry
This protocol describes the methodology for assessing the latency-reversing activity of this compound in Jurkat-based latency models (J-Lat cells) which contain a GFP reporter under the control of the HIV-1 LTR.[5][6]
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed J-Lat cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI medium.
-
Treat the cells with this compound (e.g., 2.5 µM and 5 µM), JQ1 (e.g., 1 µM), or an equivalent volume of DMSO as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of FACS buffer (PBS containing 2% FBS).
-
Acquire and analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells in each treatment group. The gate for GFP-positive cells should be set based on the untreated or DMSO-treated control cells.[5][6]
Protocol 2: Quantification of HIV-1 mRNA from Primary CD4+ T Cells by qRT-PCR
This protocol details the measurement of viral mRNA from latently infected primary CD4+ T cells treated with this compound.
Materials:
-
CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells (TMCs) from HIV-1 infected individuals on suppressive ART.
-
This compound (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for HIV-1 gag or other conserved regions.[7][8][9]
-
Real-time PCR instrument
Procedure:
-
Culture purified resting CD4+ T cells in complete RPMI medium.
-
Treat the cells with this compound (e.g., 2.5 µM), JQ1 (e.g., 1 µM), or DMSO for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.
-
Set up the qPCR reaction using a master mix, HIV-1 specific primers and probe, and the synthesized cDNA.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Quantify the relative levels of HIV-1 mRNA by normalizing to a housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.
Protocol 3: BRD4 Co-immunoprecipitation and Western Blot
This protocol is for demonstrating the interaction between this compound and its target, BRD4.
Materials:
-
Jurkat cells or other suitable cell line
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-Cyclin T1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in lysis buffer and clear the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins with elution buffer and immediately neutralize with neutralization buffer.
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against BRD4 and Cyclin T1.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Visualizations
Signaling Pathway of this compound in HIV-1 Latency Reversal
References
- 1. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 2. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Analysis of HIV-1 Transcriptional Activity in Response to shRNA Knockdown in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. A New Real-Time Quantitative PCR for Diagnosis and Monitoring of HIV-1 Group O Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
UMB-136: A Technical Guide to a Novel BET Inhibitor in HIV Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UMB-136, a novel Bromodomain and Extra-terminal Domain (BET) inhibitor, and its significant role in the field of HIV research, particularly in the context of "shock and kill" therapeutic strategies. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the underlying signaling pathways associated with this compound-mediated reversal of HIV-1 latency.
Introduction to this compound
This compound is a second-generation 3,5-dimethylisoxazole BET inhibitor built upon an imidazo[1,2-a]pyrazine scaffold.[1] It has emerged as a promising latency-reversing agent (LRA) in the ongoing quest for an HIV cure. Unlike antiretroviral therapy (ART), which suppresses viral replication, LRAs aim to reactivate the latent HIV-1 provirus within reservoir cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. This compound has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1, in various cellular models.[2][3]
Mechanism of Action
This compound functions by targeting the BET family of proteins, primarily BRD4.[4] In latently infected cells, BRD4 acts as a transcriptional repressor by binding to acetylated histones at the HIV-1 promoter (5' LTR) and sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II and the negative elongation factors, a critical step for productive HIV-1 transcription.
By competitively binding to the bromodomains of BRD4, this compound displaces it from the viral promoter. This action releases P-TEFb, allowing it to be recruited by the viral trans-activator of transcription (Tat) protein. The Tat/P-TEFb complex then hyperphosphorylates RNA Polymerase II, leading to the efficient elongation of viral transcripts and the reactivation of the latent provirus.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in reactivating latent HIV-1 from various experimental models.
| Cell Line | Treatment | Concentration | % GFP-Positive Cells (Reactivation) | Reference |
| J-Lat 6.3 | This compound | 2.5 µM | ~15% | [2] |
| This compound | 5 µM | ~20% | [2] | |
| JQ1 | 1 µM | No significant effect | [2] | |
| J-Lat 8.4 | This compound | 2.5 µM | ~10% | [2] |
| This compound | 5 µM | ~15% | [2] | |
| JQ1 | 1 µM | No significant effect | [2] | |
| J-Lat 9.2 | This compound | 2.5 µM | ~25% | [2] |
| This compound | 5 µM | ~30% | [2] | |
| JQ1 | 1 µM | No significant effect | [2] | |
| J-Lat 10.6 | This compound | 2.5 µM | ~8% | [2] |
| This compound | 5 µM | ~12% | [2] | |
| JQ1 | 1 µM | No significant effect | [2] | |
| THP89GFP (Monocytic) | This compound | 5 µM | Significant reactivation | [2] |
| JQ1 | 1 µM | No significant effect | [2] |
| Primary Cell Model | Treatment | Concentration | Fold Change in Viral mRNA | Reference |
| Primary CD4+ T cells (Donor 1) | This compound | 2.5 µM | ~3.5 | [3] |
| JQ1 | 1 µM | No significant effect | [3] | |
| Primary CD4+ T cells (Donor 2) | This compound | 2.5 µM | ~2.5 | [3] |
| JQ1 | 1 µM | No significant effect | [3] |
A study comparing various BET inhibitors reported that the reactivation activity of this compound was lower than that of JQ1 in their specific experimental setup.[5] This highlights the importance of considering the specific cellular context and experimental conditions when evaluating the potency of LRAs.
Experimental Protocols
Synthesis of this compound
This compound is a derivative of UMB-32, which was developed using fluorous-tagged multicomponent reactions.[1] The core structure is an imidazo[1,2-a]pyrazine scaffold. The general synthesis involves a three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid. While a detailed step-by-step protocol for this compound is not publicly available, the synthesis would follow the principles of multicomponent reaction chemistry for the formation of the imidazo[1,2-a]pyrazine core, followed by functional group modifications to arrive at the final this compound structure.
In Vitro HIV-1 Latency Reactivation Assay in J-Lat Cells
-
Cell Culture: J-Lat cells (e.g., clones 6.3, 8.4, 9.2, 10.6), which are Jurkat T cells latently infected with an HIV-1 provirus containing a GFP reporter, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well. This compound or JQ1 is added to the desired final concentrations (e.g., 2.5 µM and 5 µM for this compound, 1 µM for JQ1). A DMSO-treated control is included.
-
Incubation: Cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: After incubation, cells are harvested, washed with PBS, and fixed with 2% paraformaldehyde. The percentage of GFP-positive cells, indicating HIV-1 reactivation, is determined by flow cytometry.
HIV-1 Reactivation Assay in Primary CD4+ T Cells
-
Isolation of Primary CD4+ T Cells: Primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
-
Infection and Establishment of Latency: Isolated CD4+ T cells are activated with anti-CD3/CD28 antibodies and infected with an HIV-1 reporter virus. After infection, cells are cultured in the presence of antiretroviral drugs to establish a latent infection in resting memory T cells.
-
Treatment: Latently infected primary CD4+ T cells are treated with this compound (e.g., 2.5 µM) or JQ1 (e.g., 1 µM) for 48 hours.
-
qRT-PCR: After treatment, viral RNA is extracted from the cell culture supernatant. The amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the level of viral reactivation.
Visualizing Key Processes
Signaling Pathway of this compound in HIV-1 Latency Reversal
Caption: this compound inhibits BRD4, releasing P-TEFb for Tat-mediated transcriptional activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's ability to reverse HIV-1 latency in vitro.
Conclusion and Future Directions
This compound represents a significant advancement in the development of BET inhibitors as latency-reversing agents for HIV-1. Its ability to effectively reactivate latent provirus in multiple cell models, including primary CD4+ T cells, at concentrations where first-generation inhibitors are ineffective, underscores its potential as a component of a future HIV cure strategy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo, and to explore its synergistic effects when used in combination with other LRAs or immunomodulatory agents. The continued investigation of this compound and similar compounds will be crucial in the ongoing effort to eradicate HIV-1 reservoirs.
References
- 1. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Are BET Inhibitors yet Promising Latency-Reversing Agents for HIV-1 Reactivation in AIDS Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain and Extra-Terminal Inhibitor BMS-986158 Reverses Latent HIV-1 Infection In Vitro and Ex Vivo by Increasing CDK9 Phosphorylation and Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of Nelutroctiv (CK-136): A Selective Cardiac Troponin Activator
Introduction
Nelutroctiv, also known as CK-136, is a novel, orally active, and selective cardiac troponin activator developed for cardiovascular diseases characterized by reduced cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF).[1][2][3] Unlike traditional inotropes that increase intracellular calcium levels and can lead to adverse effects, nelutroctiv enhances cardiac muscle contraction by directly sensitizing the cardiac sarcomere to calcium.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of nelutroctiv (CK-136).
Discovery
The journey to identify nelutroctiv began with a high-throughput screening (HTS) campaign aimed at discovering activators of the cardiac sarcomere.[1][2][5] This screening utilized a cardiac myofibril ATPase assay, which measures the rate of ATP hydrolysis by myosin as an indicator of sarcomere activity.[5] The HTS identified an initial hit compound, designated 1R , which demonstrated the ability to increase the cardiac myofibril ATPase rate.[1]
Subsequent studies confirmed that 1R increased the contractility of isolated rat cardiomyocytes without altering intracellular calcium concentrations, indicating a direct effect on the sarcomeric machinery.[1] Further investigation revealed that the biological target was the cardiac thin filament, a key component of the troponin regulatory complex.[6][7][8]
Optimization of 1R focused on improving drug-like properties, such as its pharmacokinetic (PK) profile and reducing the potential for drug-drug interactions.[1][2] This led to the synthesis of a series of analogs, ultimately resulting in the identification of nelutroctiv (CK-136) as a lead candidate with a favorable combination of biochemical potency, preclinical pharmacokinetics, and a reduced risk of inducing human enzymes like CYP3A.[1]
Mechanism of Action
Nelutroctiv exerts its pro-contractile effects by selectively binding to cardiac troponin and enhancing its sensitivity to calcium.[3][5] The cardiac troponin complex, consisting of troponin C, troponin I, and troponin T, is the calcium-sensitive switch that regulates muscle contraction. By binding to this complex, nelutroctiv facilitates the conformational changes that lead to the interaction of actin and myosin, thereby increasing the force of contraction without needing to increase the intracellular calcium concentration.[3]
This mechanism was confirmed through a series of biochemical assays. In experiments using rat cardiac myofibrils, nelutroctiv caused a leftward shift in the ATPase versus calcium concentration curve, which is indicative of a calcium sensitization mechanism.[1][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of nelutroctiv at the cardiac sarcomere.
Chemical Synthesis
The synthesis of nelutroctiv (CK-136) involves a multi-step process. A key step utilizes Ellman chemistry to establish the desired stereochemistry of a chiral benzylamine intermediate. The synthetic sequence commences with the formylation of 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene. The resulting aldehyde then undergoes condensation with (S)-tert-butanesulfinamide, Ellman's chiral auxiliary, to form an N-tert-butanesulfinyl imine. Subsequent nucleophilic addition of cyclopropyl magnesium bromide to this imine yields a diastereomeric mixture of the desired amine, which is then separated by silica gel chromatography.[5]
Synthetic Workflow
The diagram below outlines the key steps in the synthesis of nelutroctiv.
Quantitative Data
The preclinical development of nelutroctiv generated a significant amount of quantitative data to characterize its potency, pharmacokinetics, and pharmacodynamics.
Table 1: Biochemical Potency and In Vitro Properties
| Parameter | Compound | Value | Species/System |
| Cardiac Myofibril ATPase Potency | Nelutroctiv (CK-136) | - | Rat |
| PXR Induction (% of control) | Compound 27 (precursor) | ~28% at 10 µM | DPX2 cells |
| Ca²⁺ sensitivity (EC₅₀) reduction | Nelutroctiv (CK-136) | 16% - 25% at 1 µM | Permeabilized human myocytes |
| Maximum Tension (Tₘₐₓ) increase | Nelutroctiv (CK-136) | 16% - 50% at 1 µM | Permeabilized human myocytes |
Data compiled from multiple sources.[1][3]
Table 2: Preclinical Pharmacokinetic Profile of Nelutroctiv (CK-136)
| Species | Dosing | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Rat (Sprague-Dawley) | 0.5 mg/kg IV; 2.0 mg/kg PO | 3.8 | 84 |
| Dog (Beagle) | 0.5 mg/kg IV; 2.0 mg/kg PO | Lower than hepatic blood flow | > CK-358 |
| Monkey | - | Lower than hepatic blood flow | > CK-358 |
Data from Romero et al., 2024.[1][3]
Table 3: Pharmacodynamic Response of Nelutroctiv (CK-136) in Rats
| Parameter | Value |
| Minimum Efficacious Concentration | Substantially lower than myosin activator CK-138 |
| Maximum Tolerated Concentration | - |
| Pharmacodynamic Window | Wider than myosin activator CK-138 |
Based on concentration-dependent increases in fractional shortening.[5][9]
Experimental Protocols
Cardiac Myofibril ATPase Assay
This high-throughput assay was central to the discovery of nelutroctiv.[5]
-
Preparation: Cardiac myofibrils are isolated from rat hearts.
-
Reaction: The myofibrils are incubated with the test compound at various concentrations in a buffer containing ATP and controlled free calcium concentrations.
-
Measurement: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate. An increase in the ATPase rate indicates activation of the sarcomere.[5]
Cardiomyocyte Contractility Assay
This assay assesses the effect of the compound on the contractility of single heart cells.[1]
-
Cell Isolation: Cardiomyocytes are isolated from adult rat hearts.
-
Treatment: The isolated cells are treated with the test compound (e.g., 5 µM of 1R ).
-
Measurement: Changes in myocyte length (shortening) are measured using video microscopy to determine contractility. Intracellular calcium concentrations can be simultaneously measured using fluorescent dyes (e.g., Fura-2) to confirm that contractility changes are not due to altered calcium transients.[1]
In Vivo Echocardiography in Rats
This non-invasive imaging technique is used to evaluate the in vivo efficacy of the compound on cardiac function.[1][5]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: The compound is administered, typically via intravenous (IV) or oral (PO) routes.
-
Imaging: Transthoracic echocardiography is performed at various time points post-dosing to measure parameters such as left ventricular fractional shortening and ejection fraction.
-
Analysis: The change in these parameters from baseline is correlated with the plasma concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5]
Experimental Workflow Diagram
Conclusion
Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator discovered through a systematic screening and optimization process.[1][2][5] Its unique mechanism of enhancing myofilament sensitivity to calcium offers the potential for increasing cardiac contractility without the adverse effects associated with calcium-mobilizing agents.[3][4] Preclinical data have demonstrated a favorable pharmacokinetic and pharmacodynamic profile, supporting its progression into clinical development for patients with cardiovascular diseases associated with reduced cardiac contractility.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
UMB-136: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Bromodomain Inhibitor and HIV-1 Latency-Reversing Agent
Abstract
UMB-136 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a specific affinity for Bromodomain-containing protein 4 (BRD4). It has emerged as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1)[1][2][3]. By targeting BRD4, this compound facilitates the reactivation of latent HIV-1 proviruses, a critical step in the "shock and kill" strategy for HIV-1 eradication. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is chemically identified as N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine[4]. It is a derivative of a previously identified BET inhibitor, UMB-32, and was developed through screening of 37 analogues for enhanced HIV-1 reactivation capabilities[2][5].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine | [4] |
| CAS Number | 2109805-83-4 | [1][6] |
| Molecular Formula | C₂₄H₂₇N₅O₂ | [4] |
| Molecular Weight | 417.5 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [7] |
Pharmacological Properties
Mechanism of Action
This compound functions as a potent bromodomain inhibitor, with a specific binding affinity for BRD4[2][7][8]. In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the function of the HIV-1 Tat protein, which is a potent trans-activator of viral gene expression.
By binding to BRD4, this compound displaces it from the viral promoter, leading to the release of active P-TEFb. This released P-TEFb can then be recruited by Tat to the HIV-1 Long Terminal Repeat (LTR), promoting the phosphorylation of RNA Polymerase II and enhancing transcriptional elongation. This cascade of events ultimately leads to the reactivation of latent HIV-1 proviruses and the production of new viral particles[1][2][3][7].
Pharmacodynamics
This compound has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1, across multiple in vitro models of HIV-1 latency[2][5].
Table 2: In Vitro Efficacy of this compound
| Cell Model | Concentration | Effect | Reference |
| J-Lat A2 cells | 5 µM | More effective at reactivating HIV-1 than JQ1 (1 µM) and UMB-32 (5 µM). | [2][5] |
| Multiple J-Lat full-length clones | 2.5 or 5 µM | Significantly reverses HIV-1 latency. | [2] |
| THP89GFP (monocytic cell line) | 5 µM | Induces HIV-1 reactivation. | [2] |
| Primary CD4+ T cells from aviremic patients | 2.5 µM | In combination with PKC agonists (prostratin, bryostatin-1), enhances reversal of HIV-1 latency. | [2][5] |
This compound also exhibits synergistic effects when used in combination with other classes of LRAs, such as protein kinase C (PKC) agonists and histone deacetylase inhibitors (HDACis)[2][5].
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a fluorous-tagged multicomponent reaction strategy, starting from an imidazo[1,2-a]pyrazine scaffold[2]. A detailed synthetic scheme can be found in the supplementary materials of Huang et al., 2017. The general approach involves the synthesis of the core scaffold followed by the addition of the N-cyclohexyl and the substituted phenyl moieties.
In Vitro HIV-1 Reactivation Assay
The efficacy of this compound as a latency-reversing agent is typically assessed using cell-based assays with latently infected cell lines or primary cells.
Materials:
-
Latently infected cell lines (e.g., J-Lat clones, THP89GFP) or primary CD4+ T cells from aviremic HIV-1 positive individuals.
-
This compound (dissolved in DMSO).
-
Control compounds (e.g., JQ1, DMSO vehicle).
-
Cell culture medium and supplements.
-
Flow cytometer.
-
Reagents for RT-qPCR (for primary cell assays).
Protocol Outline:
-
Cell Plating: Seed the latently infected cells in appropriate culture plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, JQ1, and a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis:
-
For cell lines with a fluorescent reporter (e.g., GFP), quantify the percentage of fluorescent cells using flow cytometry.
-
For primary cells, isolate viral RNA from the supernatant and quantify viral production using RT-qPCR.
-
-
Data Interpretation: Compare the level of HIV-1 reactivation induced by this compound to that of the controls.
BRD4 Pull-Down Assay
To confirm the direct interaction between this compound and BRD4, a pull-down assay can be performed.
Materials:
-
Biotinylated this compound.
-
Cell lysate (e.g., from HEK293T cells).
-
Streptavidin-coated magnetic beads.
-
Antibodies against BRD4 and BRD2 (as a negative control).
-
Reagents for Western blotting.
Protocol Outline:
-
Incubation: Incubate the cell lysate with biotinylated this compound or biotin (as a control).
-
Capture: Add streptavidin-coated magnetic beads to capture the biotinylated compound and any interacting proteins.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and BRD2 to detect specific binding.
Conclusion
This compound is a potent and specific BRD4 inhibitor that has demonstrated significant potential as a latency-reversing agent for HIV-1. Its ability to effectively reactivate latent proviruses, particularly in combination with other LRAs, makes it a valuable tool for research into HIV-1 eradication strategies. Further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy to advance its potential as a clinical candidate. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development.
References
- 1. Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of BRD4 in UMB-136 Mediated HIV Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to a cure. A promising strategy, known as "shock and kill," aims to reactivate these latent proviruses, making them susceptible to immune clearance or viral cytopathic effects. Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have emerged as key regulators of HIV-1 transcription and latency. This technical guide provides an in-depth analysis of the role of BRD4 in HIV-1 latency and the mechanism by which the novel BET inhibitor, UMB-136, mediates viral reactivation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: BRD4 as a Gatekeeper of HIV-1 Latency
BRD4, a member of the BET family of proteins, is a critical host factor that influences HIV-1 transcription. It binds to acetylated histones at the viral promoter, the 5' Long Terminal Repeat (LTR), and plays a dual role. In some contexts, it can promote transcriptional elongation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. However, in the context of HIV-1 latency, BRD4 acts as a negative regulator by competing with the viral transactivator protein, Tat, for P-TEFb binding.[1][2] This sequestration of P-TEFb prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to transcriptional arrest and the maintenance of latency.
BET inhibitors, such as the well-characterized JQ1, have been shown to reactivate latent HIV-1 by displacing BRD4 from the viral LTR, thereby making P-TEFb available for Tat-mediated transcriptional activation.[1][3] this compound is a novel, more potent BET inhibitor that has demonstrated superior efficacy in reactivating latent HIV-1 compared to JQ1.[4][5] This guide will delve into the specifics of this compound's action and its interplay with BRD4.
Quantitative Analysis of this compound Mediated HIV-1 Reactivation
The efficacy of this compound in reactivating latent HIV-1 has been demonstrated across various cellular models. The following tables summarize the key quantitative findings from comparative studies with JQ1.
Table 1: HIV-1 Reactivation in J-Lat T-Cell Lines
| Cell Line | Treatment | Concentration | % GFP-Positive Cells (Reactivation) | Reference |
| J-Lat 6.3 | This compound | 2.5 µM | ~15% | [4][6] |
| This compound | 5 µM | ~20% | [4][6] | |
| JQ1 | 1 µM | <5% | [4][6] | |
| J-Lat 8.4 | This compound | 2.5 µM | ~10% | [4][6] |
| This compound | 5 µM | ~15% | [4][6] | |
| JQ1 | 1 µM | <5% | [4][6] | |
| J-Lat 9.2 | This compound | 2.5 µM | ~25% | [4][6] |
| This compound | 5 µM | ~35% | [4][6] | |
| JQ1 | 1 µM | <5% | [4][6] | |
| J-Lat 10.4 | This compound | 2.5 µM | ~12% | [4][6] |
| This compound | 5 µM | ~18% | [4][6] | |
| JQ1 | 1 µM | <5% | [4][6] |
Table 2: HIV-1 Reactivation in THP89GFP Monocytic Cell Line
| Treatment | Concentration | % GFP-Positive Cells (Reactivation) | Reference |
| This compound | 5 µM | ~25% | [4][6] |
| JQ1 | 1 µM | ~10% | [4][6] |
Table 3: HIV-1 Reactivation in Primary CD4+ T-Cells
| Cell Source | Treatment | Concentration | Fold Change in Viral mRNA (qRT-PCR) | Reference |
| PBMCs (Donor 1) | This compound | 2.5 µM | ~4-fold | [4][6] |
| JQ1 | 1 µM | No significant change | [4][6] | |
| PBMCs (Donor 2) | This compound | 2.5 µM | ~3.5-fold | [4][6] |
| JQ1 | 1 µM | No significant change | [4][6] | |
| TMCs (Donor 1) | This compound | 2.5 µM | ~5-fold | [4][6] |
| JQ1 | 1 µM | No significant change | [4][6] | |
| TMCs (Donor 2) | This compound | 2.5 µM | ~6-fold | [4][6] |
| JQ1 | 1 µM | No significant change | [4][6] |
Signaling Pathway of this compound Mediated HIV-1 Reactivation
This compound functions by competitively inhibiting the binding of BRD4 to acetylated histones at the HIV-1 LTR. This displacement of BRD4 disrupts the repressive complex and liberates P-TEFb. The freed P-TEFb is then available for recruitment by the viral Tat protein, leading to the phosphorylation of RNA Polymerase II and the promotion of transcriptional elongation, ultimately resulting in the production of viral RNA and proteins.
Caption: this compound mediated HIV-1 reactivation pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the role of BRD4 and the efficacy of this compound in HIV-1 reactivation.
HIV-1 Reactivation Assay in J-Lat and THP89GFP Cells
This protocol describes the reactivation of latent HIV-1 in cell line models, followed by quantification using flow cytometry.
Caption: Workflow for HIV-1 reactivation assay in cell lines.
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4) or THP89GFP cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound and JQ1 (stock solutions in DMSO)
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat or THP89GFP cells at a density of 2 x 10^5 cells/well in a 24-well plate in complete RPMI-1640 medium.
-
Compound Addition: Add this compound to final concentrations of 2.5 µM and 5 µM. Add JQ1 to a final concentration of 1 µM. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 200 µL of 2-4% PFA in PBS and incubate for 20 minutes at room temperature.
-
Flow Cytometry: Wash the fixed cells with PBS and resuspend in FACS buffer (PBS with 2% FBS). Analyze the percentage of GFP-positive cells using a flow cytometer.
Establishment of a Primary CD4+ T-Cell Model of HIV-1 Latency
This protocol outlines the generation of latently infected primary CD4+ T-cells for subsequent reactivation studies.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells (TMCs) from healthy donors
-
CD4+ T-cell isolation kit (negative selection)
-
RPMI-1640 medium with 10% FBS, IL-2 (20 U/mL)
-
Anti-CD3/CD28 beads
-
Replication-competent HIV-1 NL4-3 virus
-
Antiretroviral drugs (e.g., AZT, Efavirenz)
Procedure:
-
Isolation of CD4+ T-cells: Isolate primary CD4+ T-cells from PBMCs or TMCs using a negative selection kit according to the manufacturer's instructions.
-
Activation: Activate the isolated CD4+ T-cells with anti-CD3/CD28 beads in RPMI-1640 medium supplemented with IL-2 for 48-72 hours.
-
Infection: Infect the activated T-cells with HIV-1 NL4-3 at a low multiplicity of infection (MOI) for 2-4 hours.
-
Establishment of Latency: After infection, wash the cells to remove free virus and culture them in the presence of antiretroviral drugs to prevent new rounds of infection. Over a period of 7-10 days, the majority of productively infected cells will die, leaving a population of latently infected resting memory T-cells.
Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 mRNA
This protocol details the quantification of viral transcripts following treatment with latency-reversing agents.
Caption: Workflow for qRT-PCR analysis of HIV-1 mRNA.
Materials:
-
Latently infected primary CD4+ T-cells
-
This compound, JQ1, DMSO
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for HIV-1 gag, LTR, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat the latently infected primary CD4+ T-cells with this compound (2.5 µM), JQ1 (1 µM), or DMSO for 24-48 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR master mix and specific primers for HIV-1 gag or LTR. Use primers for a housekeeping gene like GAPDH for normalization.
-
Data Analysis: Calculate the fold change in viral mRNA expression relative to the DMSO control using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4 Occupancy at the HIV-1 LTR
This protocol describes the methodology to assess the binding of BRD4 to the HIV-1 promoter region.
Materials:
-
J-Lat cells treated with this compound or DMSO
-
Formaldehyde
-
Glycine
-
Lysis and sonication buffers
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers flanking the Nuc-1 region of the HIV-1 LTR
-
qPCR reagents and instrument
Procedure:
-
Cross-linking: Treat J-Lat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a non-specific IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the HIV-1 LTR to quantify the amount of BRD4-bound DNA. Normalize the results to the input DNA and the IgG control.
Conclusion
This compound represents a significant advancement in the development of latency-reversing agents targeting the BRD4-P-TEFb axis. Its superior potency compared to earlier BET inhibitors like JQ1 highlights its potential for inclusion in "shock and kill" therapeutic strategies for HIV-1. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field to further investigate the role of BRD4 in HIV-1 latency and to evaluate the efficacy of novel therapeutic compounds. The continued exploration of the intricate mechanisms governing HIV-1 transcription will be paramount in the quest for a functional cure.
References
- 1. A primary cell model of HIV-1 latency that uses activation through the T cell receptor and return to quiescence to establish latent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UMB-136: A Potent Inducer of P-TEFb Release from the 7SK snRNP Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UMB-136, a novel Bromodomain and Extra-Terminal domain (BET) inhibitor, has emerged as a potent agent for reactivating latent HIV-1 and shows promise in cancer therapy. Its mechanism of action centers on the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inhibitory complex with the 7SK small nuclear ribonucleoprotein (7SK snRNP). This guide provides a comprehensive overview of the molecular interactions and signaling pathways affected by this compound, detailed experimental protocols for studying its effects, and quantitative data on its efficacy.
Introduction to P-TEFb and its Regulation
Positive Transcription Elongation Factor b (P-TEFb) is a crucial kinase complex, composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin subunit (T1, T2a, or T2b), that plays a pivotal role in regulating gene expression.[1] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, thereby promoting the transition from abortive to productive transcription elongation.
The activity of P-TEFb is tightly regulated within the cell. A significant portion of nuclear P-TEFb is sequestered in an inactive state within the 7SK snRNP complex. This complex is composed of the 7SK small nuclear RNA (snRNA), HEXIM1 or HEXIM2 proteins, La-related protein 7 (LARP7), and MEPCE. The 7SK snRNA acts as a scaffold, and the HEXIM proteins directly inhibit the kinase activity of CDK9. The dynamic equilibrium between the active, free P-TEFb and the inactive, 7SK snRNP-bound form is critical for cellular homeostasis and is a key target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a member of the BET inhibitor family, which functions by competitively binding to the bromodomains of BET proteins, most notably BRD4. BRD4 is a key transcriptional coactivator that recruits P-TEFb to chromatin, facilitating gene expression.
The release of P-TEFb by this compound is initiated by its binding to the bromodomains of BRD4. This interaction displaces BRD4 from acetylated histones on chromatin. The soluble, chromatin-unbound BRD4 can then interact with the 7SK snRNP complex, leading to a conformational change that results in the dissociation of P-TEFb and HEXIM1. The released P-TEFb is then free to phosphorylate its targets and activate transcription. This mechanism is particularly relevant in the context of HIV-1 latency, where the recruitment of active P-TEFb to the viral promoter is a critical step for reactivation.
dot
References
Methodological & Application
UMB-136 Protocol for In Vitro HIV Latency Reversal: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells and other cellular compartments is a major obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects. UMB-136 is a novel bromodomain and extra-terminal domain (BET) inhibitor that has shown significant promise as an LRA. This document provides detailed application notes and protocols for the use of this compound in in vitro HIV latency reversal studies.
Mechanism of Action
This compound is a BET inhibitor that specifically binds to the bromodomains of BET proteins, particularly BRD4.[1] In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a crucial cellular cofactor required for HIV-1 Tat-mediated transcriptional elongation. By binding to BRD4, this compound displaces it from acetylated histones at the HIV-1 promoter, leading to the release of active P-TEFb.[2] This released P-TEFb can then be recruited by the viral Tat protein to the trans-activation response (TAR) element of the nascent viral RNA, promoting robust transcriptional elongation and reactivation of the latent provirus.[2]
References
Application Notes and Protocols for U-136 in Primary CD4+ T Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-136 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated histones. In primary CD4+ T cells, BET proteins are critical for the transcriptional programs that govern activation, proliferation, and cytokine production. By competitively binding to the acetyl-lysine binding pockets of BET proteins, U-136 displaces them from chromatin, leading to the modulation of T cell function. These application notes provide a comprehensive guide for utilizing U-136 in primary CD4+ T cell models, including detailed experimental protocols, expected outcomes, and data presentation.
Mechanism of Action
U-136, as a BET inhibitor, primarily exerts its effects on CD4+ T cells by disrupting the function of BRD4, a key transcriptional coactivator. Following T cell receptor (TCR) and CD28 co-stimulation, BRD4 is recruited to the promoter and enhancer regions of key genes involved in T cell activation and differentiation, such as MYC and genes encoding various cytokines. BRD4 facilitates the recruitment of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, promoting transcriptional elongation.
By displacing BRD4 from chromatin, U-136 effectively inhibits the transcription of these critical genes. This leads to a dose-dependent reduction in T cell activation, proliferation, and the production of pro-inflammatory cytokines. Notably, BET inhibitors have been shown to suppress the expression of the transcription factor c-Myc, a master regulator of cell cycle progression and proliferation.[1] Furthermore, they can influence T cell differentiation by modulating the expression of key lineage-defining transcription factors.
Data Presentation
The following tables summarize the expected quantitative effects of BET inhibitors, such as U-136, on primary CD4+ T cell functions. The data is compiled from studies using well-characterized BET inhibitors like JQ1 and I-BET-762, which are expected to have similar effects to U-136 due to their shared mechanism of action.
Table 1: Effect of BET Inhibition on Primary CD4+ T Cell Proliferation
| Treatment Condition | Concentration (nM) | Proliferation Inhibition (%) | Reference Compound |
| Vehicle Control (DMSO) | - | 0 | - |
| BET Inhibitor | 100 | ~25-40 | JQ1 |
| BET Inhibitor | 500 | ~60-80 | JQ1 / I-BET-762 |
| BET Inhibitor | 1000 | >90 | JQ1 / I-BET-762 |
Table 2: Effect of BET Inhibition on Cytokine Production by Activated Primary CD4+ T Cells
| Cytokine | Treatment Condition | Concentration (nM) | Inhibition of Secretion (%) | Reference Compound |
| IFN-γ | Vehicle Control | - | 0 | - |
| BET Inhibitor | 500 | ~50-70 | JQ1 / I-BET-762 | |
| IL-2 | Vehicle Control | - | 0 | - |
| BET Inhibitor | 500 | ~40-60 | JQ1 / I-BET-762 | |
| IL-17 | Vehicle Control | - | 0 | - |
| BET Inhibitor | 500 | ~70-90 | I-BET-762 | |
| TNF-α | Vehicle Control | - | 0 | - |
| BET Inhibitor | 500 | ~60-80 | JQ1 | |
| GM-CSF | Vehicle Control | - | 0 | - |
| BET Inhibitor | 500 | ~80-95 | I-BET-762 |
Note: The exact level of inhibition may vary depending on the specific donor, the strength of T cell activation, and the precise experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of U-136 on primary CD4+ T cells.
Protocol 1: Isolation of Primary Human CD4+ T Cells
This protocol describes the isolation of CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
CD4+ T Cell Isolation Kit (Negative Selection)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
Procedure:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in the appropriate buffer provided with the CD4+ T Cell Isolation Kit.
-
Isolate CD4+ T cells by following the manufacturer's instructions for the negative selection kit.
-
Resuspend the purified CD4+ T cells in complete RPMI and determine cell viability and purity by flow cytometry (staining for CD3 and CD4). Purity should be >95%.
Protocol 2: In Vitro Activation and U-136 Treatment of Primary CD4+ T Cells
This protocol outlines the activation of isolated CD4+ T cells and their treatment with U-136.
Materials:
-
Purified primary human CD4+ T cells
-
Complete RPMI medium
-
Anti-CD3/CD28 T cell activator beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
U-136 (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
Procedure:
-
Resuspend purified CD4+ T cells in complete RPMI at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well, 48-well, or 24-well tissue culture plate, depending on the experimental needs.
-
Activate the T cells using either anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1) or by plating on wells pre-coated with anti-CD3 antibody (1-5 µg/mL) and adding soluble anti-CD28 antibody (1-2 µg/mL).
-
Immediately after activation, add U-136 to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest U-136 concentration.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).
Protocol 3: T Cell Proliferation Assay (CFSE-based)
This protocol measures T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Purified primary human CD4+ T cells
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI medium
-
Anti-CD3/CD28 T cell activator
-
U-136
-
Flow cytometer
Procedure:
-
Resuspend purified CD4+ T cells in PBS at 1 x 10^7 cells/mL.
-
Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI.
-
Resuspend the CFSE-labeled cells in complete RPMI and proceed with the activation and U-136 treatment as described in Protocol 2.
-
After 72-96 hours of culture, harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.
Protocol 4: Cytokine Production Analysis (ELISA or CBA)
This protocol describes the measurement of cytokine secretion from activated CD4+ T cells.
Materials:
-
Supernatants from activated and U-136-treated CD4+ T cell cultures (from Protocol 2)
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, TNF-α) or a Cytometric Bead Array (CBA) kit for multiplex analysis.
-
Plate reader (for ELISA) or flow cytometer (for CBA).
Procedure:
-
After 24-48 hours of T cell activation and U-136 treatment, centrifuge the cell culture plates at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform ELISA or CBA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
Mandatory Visualizations
Caption: U-136 Signaling Pathway in CD4+ T Cells.
Caption: Experimental Workflow for U-136 in CD4+ T Cells.
References
Application Notes and Protocols: UMB-136 for HIV-1 Latency Reversal in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB-136 is a potent bromodomain and extraterminal (BET) inhibitor that has emerged as a promising latency-reversing agent (LRA) for HIV-1.[1][2] By targeting cellular bromodomains, specifically BRD4, this compound effectively reactivates latent HIV-1 proviruses, making it a valuable tool in "shock and kill" therapeutic strategies aimed at eradicating the viral reservoir.[1][3] These application notes provide detailed protocols for the use of this compound in various cell culture models of HIV-1 latency, including recommended dosages, experimental workflows, and an overview of its mechanism of action.
Mechanism of Action
This compound functions by disrupting the interaction between BET proteins, particularly BRD4, and acetylated histones at the HIV-1 long terminal repeat (LTR) promoter.[3] In latently infected cells, BRD4 acts as a transcriptional repressor. By displacing BRD4, this compound facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) to the HIV-1 promoter.[1][3][4] The release of active P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, leads to the phosphorylation of the C-terminal domain of RNA Polymerase II and negative elongation factors. This process promotes efficient transcriptional elongation, leading to the production of viral RNA and subsequent reactivation of the latent provirus.[5][6][7]
Data Presentation: this compound Dosage and Concentration
The following table summarizes the effective concentrations of this compound used in various cell culture models for HIV-1 latency reversal.
| Cell Line/Model | Concentration Range | Notes | Reference |
| J-Lat T-cell Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM - 5 µM | Effective in inducing GFP expression, indicating HIV-1 reactivation. | [1][2][8] |
| THP89GFP (Monocytic Cell Line) | 5 µM | Significant reactivation of latent HIV-1 observed. | [2][8] |
| Primary CD4+ T-cells | 2.5 µM | Capable of reversing HIV-1 latency in a primary cell model. | [1][8] |
| Patient-derived CD8-depleted PBMCs | 2.5 µM | Synergizes with PKC agonists (e.g., prostratin, bryostatin-1) to enhance latency reversal. | [1] |
Experimental Protocols
Protocol 1: HIV-1 Reactivation in J-Lat Cell Lines
This protocol describes the induction of HIV-1 latency reversal in J-Lat cells, which harbor a latent HIV-1 provirus with a GFP reporter gene in place of nef. Reactivation is quantified by measuring the percentage of GFP-positive cells via flow cytometry.
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
-
This compound
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed J-Lat cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 1 mL of complete RPMI 1640 medium.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with this compound at final concentrations of 2.5 µM and 5 µM. Include a vehicle control (DMSO) and a positive control (e.g., TNF-α at 10 ng/mL).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire and analyze the percentage of GFP-positive cells to determine the extent of HIV-1 reactivation.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of this compound at the effective concentrations. This can be performed using various methods, such as a live/dead cell staining assay.
Materials:
-
Target cells (e.g., J-Lat cells, primary CD4+ T-cells)
-
This compound
-
Complete culture medium
-
Live/Dead cytotoxicity assay kit (e.g., using Calcein AM and Ethidium Homodimer-1 or similar reagents).
-
Fluorescence microscope or plate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations, including those used for reactivation assays (e.g., 2.5 µM, 5 µM, and higher). Include a vehicle control and a positive control for cell death (e.g., Saponin).
-
Incubate for the same duration as the reactivation experiment (e.g., 24-48 hours).
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to stain for live and dead cells.
-
Quantify the percentage of viable cells using a fluorescence microscope or a microplate reader.
Visualizations
This compound Signaling Pathway in HIV-1 Reactivation
References
- 1. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. chrp.yes4yes.com [chrp.yes4yes.com]
- 5. P-TEFb is a crucial co-factor for Myc transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of multiple cyclin subunits of human P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nibsc.org [nibsc.org]
UMB-136: A Potent Latency-Reversing Agent for HIV "Shock and Kill" Therapy
Application Notes and Protocols for Researchers
This document provides detailed application notes and experimental protocols for the use of UMB-136, a novel bromodomain and extra-terminal domain (BET) inhibitor, in HIV "shock and kill" therapeutic strategies. This compound has emerged as a promising latency-reversing agent (LRA) with demonstrated efficacy in reactivating latent HIV-1 provirus in various cellular models.
Introduction
The "shock and kill" strategy aims to eradicate the latent HIV reservoir, a major obstacle to a cure. This approach involves reactivating the latent virus ("shock") with LRAs, making the infected cells visible to the immune system or susceptible to viral cytopathic effects for elimination ("kill"). This compound is a second-generation BET inhibitor that has shown greater potency in reversing HIV-1 latency compared to the first-generation compound, JQ1.[1]
Mechanism of Action
This compound functions by targeting the Bromodomain-containing protein 4 (BRD4), a key cellular cofactor involved in HIV-1 transcription. In latently infected cells, BRD4 sequesters the Positive Transcription Elongation Factor b (P-TEFb) complex, preventing its recruitment to the HIV-1 promoter and thereby suppressing viral gene expression.
This compound, as a BET inhibitor, competitively binds to the bromodomains of BRD4, displacing it from acetylated histones at the viral promoter. This displacement leads to the release of active P-TEFb. The released P-TEFb is then recruited by the viral Tat protein to the Trans-activation response (TAR) element of the nascent viral RNA, which promotes the phosphorylation of RNA Polymerase II and enhances transcriptional elongation, leading to robust viral production.[1]
Key Applications
-
Reactivation of Latent HIV-1: this compound effectively reverses HIV-1 latency in various in vitro and ex vivo models, including latently infected T-cell lines (J-Lat), monocytic cell lines (THP89GFP), and primary CD4+ T cells isolated from HIV-infected individuals on antiretroviral therapy (ART).[1][2]
-
Synergistic Combination Therapy: this compound exhibits strong synergistic effects when used in combination with other classes of LRAs, such as Protein Kinase C (PKC) agonists (e.g., prostratin, bryostatin-1) and Histone Deacetylase (HDAC) inhibitors (e.g., SAHA/Vorinostat).[3][4] This combinatorial approach can lead to more robust and sustained viral reactivation at lower, less toxic concentrations of each agent.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HIV-1 Latency Reversal
| Cell Model | This compound Concentration | Observation | Reference |
| J-Lat Full-Length Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM and 5 µM | Dramatic reversal of HIV-1 latency, measured by GFP expression. More potent than JQ1 (1 µM). | [1][2] |
| THP89GFP (monocytic cell line) | 5 µM | Substantial reactivation of latent HIV, measured by GFP expression. | [1] |
| Primary CD4+ T cells (from PBMCs) | 2.5 µM | Efficiently reactivated latent HIV-1, measured by viral mRNA in supernatant via qRT-PCR. | [1] |
| Primary CD4+ T cells (from tonsillar mononuclear cells) | 2.5 µM | Efficiently reactivated latent HIV-1, measured by viral mRNA in supernatant via qRT-PCR. | [1] |
Table 2: Synergistic Activity of this compound in Combination with Other LRAs
| Cell Model | This compound Concentration | Combination Agent & Concentration | Observation | Reference |
| J-Lat Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM | Prostratin (PKC agonist) - 1 µM | Synergistic reversal of HIV-1 latency, measured by GFP expression. | [3] |
| J-Lat Clones (6.3, 8.4, 9.2, 10.4) | 2.5 µM | SAHA (HDAC inhibitor) - 0.5 µM | Synergistic reversal of HIV-1 latency, measured by GFP expression. | [3] |
| CD8-depleted PBMCs from patients | Not specified | Prostratin, Bryostatin-1 | Enhanced latency-reversing effects. | [3] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reversal Assay in J-Lat Cells
This protocol describes the reactivation of latent HIV-1 in J-Lat cells, which harbor a latent HIV provirus with a GFP reporter.
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Other LRAs (e.g., Prostratin, SAHA) as required
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other LRAs in complete medium.
-
Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations (e.g., this compound at 2.5 µM or 5 µM). For combination treatments, add the respective drugs to the same wells.
-
Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population based on forward and side scatter profiles.
-
Protocol 2: HIV-1 Reactivation in a Primary CD4+ T-Cell Latency Model
This protocol outlines the establishment of HIV-1 latency in primary CD4+ T cells and subsequent reactivation with this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T cell isolation kit
-
Replication-competent HIV-1 (e.g., NL4-3)
-
IL-2, anti-CD3/CD28 antibodies
-
This compound
-
qRT-PCR reagents
Procedure:
-
Isolation and Activation of CD4+ T cells:
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the cells with anti-CD3/CD28 antibodies and culture in the presence of IL-2.
-
-
Infection:
-
After 2-3 days of activation, infect the CD4+ T cells with HIV-1.
-
-
Establishment of Latency:
-
After infection, wash the cells and culture them in the presence of IL-2 for several days to allow the cells to return to a resting state.
-
-
Latency Reactivation:
-
Treat the latently infected primary CD4+ T cells with this compound (e.g., 2.5 µM) for 24-48 hours.
-
-
Quantification of Viral Reactivation:
-
Collect the cell culture supernatant.
-
Isolate viral RNA from the supernatant.
-
Quantify the amount of HIV-1 RNA using a one-step qRT-PCR assay targeting a conserved region of the HIV genome (e.g., gag).
-
Visualizations
References
Application Notes and Protocols for UMB-136 in HIV-1 Latency Reactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. The "shock and kill" therapeutic strategy aims to reactivate these latent proviruses using Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for elimination. UMB-136 is a novel and potent bromodomain and extra-terminal domain (BET) inhibitor that has demonstrated significant efficacy in reactivating latent HIV-1. These application notes provide detailed protocols for utilizing this compound in experimental models of HIV-1 latency.
Mechanism of Action
This compound functions by targeting the Bromodomain-containing protein 4 (BRD4), a cellular reader of acetylated histones. In latently infected cells, BRD4 sequesters the Positive Transcription Elongation Factor b (P-TEFb) in an inactive state. By binding to BRD4, this compound displaces it from acetylated histones, leading to the release of active P-TEFb. This active P-TEFb then promotes the phosphorylation of the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation of the integrated HIV-1 provirus and subsequent viral reactivation.[1]
Data Presentation
Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones with this compound
| Cell Line | Treatment | Concentration (µM) | % GFP Positive Cells |
| J-Lat 6.3 | This compound | 2.5 | ~15% |
| 5 | ~20% | ||
| JQ1 | 1 | <5% | |
| J-Lat 8.4 | This compound | 2.5 | ~10% |
| 5 | ~15% | ||
| JQ1 | 1 | <5% | |
| J-Lat 9.2 | This compound | 2.5 | ~25% |
| 5 | ~35% | ||
| JQ1 | 1 | <5% | |
| J-Lat 10.4 | This compound | 2.5 | ~10% |
| 5 | ~12% | ||
| JQ1 | 1 | <5% |
Data adapted from a representative experiment.[1][2]
Table 2: Reactivation of Latent HIV-1 in Monocytic and Primary T Cell Models
| Cell Model | Treatment | Concentration (µM) | Outcome Measure | Result |
| THP89GFP (Monocyte) | This compound | 5 | % GFP Positive Cells | Significant increase vs. control |
| JQ1 | 1 | % GFP Positive Cells | Minimal increase vs. control | |
| Primary CD4+ T cells (PBMC) | This compound | 2.5 | Viral mRNA in supernatant (qRT-PCR) | Significant increase vs. JQ1 |
| JQ1 | 1 | Viral mRNA in supernatant (qRT-PCR) | No significant increase | |
| Primary CD4+ T cells (Tonsil) | This compound | 2.5 | Viral mRNA in supernatant (qRT-PCR) | Significant increase vs. JQ1 |
| JQ1 | 1 | Viral mRNA in supernatant (qRT-PCR) | No significant increase |
Data summarized from multiple experiments.[1][2]
Mandatory Visualization
Caption: Signaling pathway of this compound in HIV-1 latency reactivation.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reactivation in J-Lat Cells
This protocol describes the treatment of the Jurkat-derived J-Lat cell lines, which contain a latent, integrated HIV-1 provirus with a GFP reporter, to assess the latency-reversing activity of this compound.
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
This compound (stock solution in DMSO)
-
JQ1 (optional, for comparison)
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain J-Lat cells in RPMI 1640 medium supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO2 incubator.[3]
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound and JQ1 in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.1%).
-
Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Recommended final concentrations to test for this compound are 2.5 µM and 5 µM. For JQ1, a concentration of 1 µM is typically used for comparison.[1][2] Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
After incubation, transfer the cells to flow cytometry tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population first, then quantify the GFP expression within that gate.
-
Protocol 2: Quantification of Viral RNA from Supernatant by qRT-PCR
This protocol is for measuring the amount of viral RNA released into the cell culture supernatant following treatment with this compound, indicating successful viral transcription, assembly, and release. This is particularly useful for primary cell models where a reporter like GFP is not present.
Materials:
-
Culture supernatant from treated cells (from Protocol 1 or primary cell experiments)
-
Viral RNA extraction kit
-
qRT-PCR machine
-
Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)
-
Reverse transcriptase
-
Taq polymerase and dNTPs (or a one-step qRT-PCR master mix)
-
Nuclease-free water
Procedure:
-
Supernatant Collection: After the incubation period (e.g., 48 hours), centrifuge the cell culture plates/tubes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Viral RNA Extraction:
-
Extract viral RNA from a defined volume of the supernatant (e.g., 140 µL) using a commercial viral RNA extraction kit, following the manufacturer's instructions.
-
Elute the RNA in a small volume of nuclease-free water or the provided elution buffer.
-
-
qRT-PCR Reaction Setup:
-
Prepare a master mix containing the reaction buffer, dNTPs, forward and reverse primers, probe, reverse transcriptase, and Taq polymerase.
-
On ice, add a specific volume of the extracted RNA to each well of a PCR plate.
-
Add the master mix to each well.
-
Include a no-template control (NTC) using nuclease-free water instead of RNA to check for contamination.
-
Include a standard curve of known concentrations of a plasmid containing the target HIV-1 sequence to allow for absolute quantification of viral copy numbers.
-
-
qRT-PCR Program:
-
Run the plate on a real-time PCR machine with a program that includes a reverse transcription step followed by PCR amplification cycles. An example program is:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Use the standard curve to calculate the viral RNA copy number per milliliter of supernatant for each treatment condition.
-
Compare the viral RNA levels in this compound-treated samples to the vehicle control and other LRA-treated samples.
-
References
Techniques for Measuring the Activity of UMB-136, a BRD4 Bromodomain Inhibitor
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: UMB-136 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable specificity for Bromodomain-containing protein 4 (BRD4). Unlike kinase inhibitors, this compound functions as an epigenetic reader antagonist. BRD4 plays a critical role in transcriptional activation by recognizing and binding to acetylated lysine residues on histone tails, which recruits transcriptional machinery, including Positive Transcription Elongation Factor b (P-TEFb), to gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the suppression of target gene expression, such as the key oncogene c-MYC. This compound has also been identified as a latency-reversing agent (LRA) for HIV-1, as its inhibition of BRD4 promotes the release of P-TEFb, enhancing HIV-1 transcription and viral production.
Measuring the activity of this compound involves a multi-faceted approach, including biochemical assays to confirm direct target binding, cellular assays to verify target engagement in a physiological context, and functional assays to quantify the downstream consequences of target inhibition. These notes provide detailed protocols for key methodologies to comprehensively characterize the activity of this compound and similar bromodomain inhibitors.
BRD4 Signaling Pathway and Mechanism of this compound Inhibition
BRD4 acts as a scaffold, connecting acetylated chromatin to the transcription machinery. This compound disrupts this link, leading to transcriptional repression of key target genes.
Caption: BRD4 pathway and this compound mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for BET inhibitors in various assays. This data provides a benchmark for evaluating the potency and efficacy of this compound.
Table 1: Biochemical Binding Affinity of BET Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Citation |
|---|---|---|---|---|
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [1] |
| (+)-JQ1 | BRD4 (BD2) | AlphaScreen | 33 | [1] |
| (-)-JQ1 (inactive) | BRD4 (BD1) | AlphaScreen | >10,000 |[1][2] |
Table 2: Cellular Activity of this compound in HIV-1 Latency Reversal
| Cell Line | Treatment | Concentration (µM) | % GFP-Positive Cells (Latency Reversal) | Citation |
|---|---|---|---|---|
| J-Lat 6.3 | This compound | 2.5 | ~12% | [3][4] |
| J-Lat 6.3 | This compound | 5.0 | ~15% | [3][4] |
| J-Lat 8.4 | This compound | 2.5 | ~10% | [3][4] |
| J-Lat 8.4 | This compound | 5.0 | ~12% | [3][4] |
| THP89GFP | This compound | 5.0 | Substantial reactivation observed | [3][4] |
| Primary CD4+ T cells | this compound | 2.5 | Significant increase in viral mRNA |[3] |
Experimental Protocols
Protocol 1: In Vitro BRD4 Binding Assay (AlphaLISA®)
This biochemical assay quantifies the ability of this compound to disrupt the interaction between the BRD4 bromodomain and an acetylated histone H4 peptide.
Caption: Workflow for the BRD4 AlphaLISA® binding assay.
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of two bead types: Donor and Acceptor beads. In this assay, a His-tagged BRD4 protein is captured by anti-His-conjugated Acceptor beads, and a biotinylated acetylated histone H4 peptide is captured by Streptavidin-coated Donor beads. When BRD4 binds to the peptide, the beads are brought into close proximity (<200 nm). Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. A competitive inhibitor like this compound will prevent this interaction, leading to a decrease in signal.
Materials:
-
Recombinant His-tagged BRD4 (BD1 or BD2) (e.g., BPS Bioscience, Cat #31042)
-
Biotinylated tetra-acetylated Histone H4 peptide (e.g., AnaSpec, Cat #64989)
-
AlphaLISA® anti-His Acceptor Beads (e.g., PerkinElmer, Cat #AL109C)
-
AlphaScreen® Streptavidin-coated Donor Beads (e.g., PerkinElmer, Cat #6760002)
-
AlphaLISA® Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound and a positive control (e.g., (+)-JQ1)
-
DMSO
-
384-well white OptiPlate™ (PerkinElmer)
-
AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in AlphaLISA buffer containing a constant final concentration of DMSO (e.g., 1%). Also prepare a positive control ((+)-JQ1) and a vehicle control (DMSO only).
-
Dilute His-BRD4 and Biotin-H4 peptide in AlphaLISA buffer to the desired working concentrations (concentrations must be optimized, but starting points can be ~20 nM for BRD4 and ~20 nM for the peptide).
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the this compound serial dilutions, positive control, or vehicle control to the appropriate wells.
-
Add 5 µL of the diluted His-BRD4 solution to all wells.
-
Gently mix and incubate for 30 minutes at room temperature to allow the inhibitor to bind to BRD4.
-
Add 5 µL of the diluted Biotin-H4 peptide solution to all wells.
-
Gently mix and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a mix of anti-His Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer (final concentration typically 10-20 µg/mL each).
-
Add 10 µL of the bead mixture to all wells. It is recommended to do this under subdued lighting.
-
Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped for AlphaLISA detection.
-
-
Data Analysis:
-
Normalize the data with the high signal (vehicle control) as 100% activity and the low signal (high concentration of positive control) as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This assay confirms that this compound binds to and stabilizes BRD4 inside intact cells.
References
Application Notes and Protocols: UMB-136 in Combination with Other Latency Reversing Agents for HIV-1 Reactivation
Audience: Researchers, scientists, and drug development professionals in the field of HIV-1 cure research.
Introduction
The "shock and kill" strategy is a leading approach toward an HIV-1 cure, aiming to reactivate latent proviruses within cellular reservoirs, making them susceptible to immune-mediated clearance or viral cytopathic effects.[1][2][3][4] Latency Reversing Agents (LRAs) are key to this strategy, and combining LRAs with different mechanisms of action can lead to synergistic reactivation of latent HIV-1.[2][4] UMB-136 is a novel and potent Bromodomain and Extra-terminal Domain (BET) inhibitor that has demonstrated significant efficacy in reversing HIV-1 latency, proving to be more potent than the well-studied BET inhibitor JQ1.[5][6] This document provides detailed application notes and protocols for the use of this compound in combination with other classes of LRAs, such as Histone Deacetylase (HDAC) inhibitors and Protein Kinase C (PKC) agonists.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound alone and in combination with other LRAs in reactivating latent HIV-1 in various cell line models. The data is presented as the percentage of GFP-positive cells, indicating successful viral reactivation.
Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Lines with this compound
| J-Lat Clone | This compound (2.5 µM) | This compound (5 µM) | JQ1 (1 µM) |
| 6.3 | ~15% | ~25% | ~2% |
| 8.4 | ~10% | ~18% | ~1% |
| 9.2 | ~20% | ~35% | ~3% |
| 10.4 | ~12% | ~22% | ~2% |
Data extracted from graphical representations in published studies.[5][7]
Table 2: Synergistic Reactivation of Latent HIV-1 in J-Lat Cell Lines with this compound and other LRAs
| J-Lat Clone | LRA Combination | % GFP Positive Cells |
| 6.3 | This compound (2.5 µM) + SAHA (0.5 µM) | ~40% |
| JQ1 (1 µM) + SAHA (0.5 µM) | ~15% | |
| This compound (2.5 µM) + Prostratin (1 µM) | ~55% | |
| JQ1 (1 µM) + Prostratin (1 µM) | ~25% | |
| 8.4 | This compound (2.5 µM) + SAHA (0.5 µM) | ~30% |
| JQ1 (1 µM) + SAHA (0.5 µM) | ~10% | |
| This compound (2.5 µM) + Prostratin (1 µM) | ~45% | |
| JQ1 (1 µM) + Prostratin (1 µM) | ~20% | |
| 9.2 | This compound (2.5 µM) + SAHA (0.5 µM) | ~50% |
| JQ1 (1 µM) + SAHA (0.5 µM) | ~20% | |
| This compound (2.5 µM) + Prostratin (1 µM) | ~65% | |
| JQ1 (1 µM) + Prostratin (1 µM) | ~30% | |
| 10.4 | This compound (2.5 µM) + SAHA (0.5 µM) | ~35% |
| JQ1 (1 µM) + SAHA (0.5 µM) | ~12% | |
| This compound (2.5 µM) + Prostratin (1 µM) | ~50% | |
| JQ1 (1 µM) + Prostratin (1 µM) | ~22% |
Data extracted from graphical representations in published studies.[6]
Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reactivation Assay in J-Lat Cell Lines
This protocol describes the treatment of Jurkat-derived latent HIV-1 cell lines (J-Lat) with this compound and other LRAs, followed by the quantification of HIV-1 reactivation via flow cytometry for GFP expression.
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
SAHA (Vorinostat) (stock solution in DMSO)
-
Prostratin (stock solution in DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture J-Lat cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Plating: Seed J-Lat cells in a 96-well plate at a density of 5x10^4 cells per well in 100 µL of fresh medium.
-
LRA Treatment:
-
Prepare working solutions of this compound, JQ1, SAHA, and prostratin by diluting the stock solutions in RPMI 1640 medium.
-
For single LRA treatment, add the desired final concentration of this compound or JQ1 to the respective wells. For combination treatments, add the respective LRAs to the same wells.
-
Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells by transferring them to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of PBS.
-
Resuspend the cell pellet in 200 µL of PBS for flow cytometry analysis.
-
Acquire and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Protocol 2: HIV-1 Reactivation Assay in a Primary CD4+ T Cell Model of Latency
This protocol outlines the procedure for evaluating the latency-reversing activity of this compound in a primary CD4+ T cell model of HIV-1 latency.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or tonsillar mononuclear cells from healthy donors.
-
CD4+ T cell isolation kit.
-
Recombinant human IL-2.
-
Anti-CD3 and anti-CD28 antibodies.
-
Replication-competent HIV-1 virus (e.g., NL4-3).
-
This compound, JQ1.
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
qRT-PCR reagents for HIV-1 gag mRNA quantification.
-
RNA isolation kit.
Procedure:
-
Isolation and Activation of CD4+ T cells:
-
Isolate CD4+ T cells from PBMCs or tonsillar mononuclear cells using a negative selection kit.
-
Activate the isolated CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of IL-2 for 48-72 hours.
-
-
HIV-1 Infection:
-
Infect the activated CD4+ T cells with HIV-1 at a low multiplicity of infection (MOI).
-
After 24 hours, wash the cells to remove the virus and culture them in fresh medium with IL-2.
-
-
Establishment of Latency:
-
Culture the infected cells for an additional 7-10 days to allow for the establishment of latency in resting memory CD4+ T cells.
-
-
LRA Treatment:
-
Plate the latently infected primary CD4+ T cells in a 96-well plate.
-
Treat the cells with this compound, JQ1, or combinations of LRAs at the desired concentrations.
-
Include a DMSO vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification of Viral Reactivation:
Visualizations
Signaling Pathway of this compound in HIV-1 Latency Reversal
Caption: this compound mediated reversal of HIV-1 latency.
Experimental Workflow for LRA Combination Screening
Caption: Workflow for screening LRA combinations.
References
- 1. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trade-off between synergy and efficacy in combinations of HIV-1 latency-reversing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Systems for Measuring HIV Latency and Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Latency-Reversing Agents Have Diverse Effects on Natural Killer Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Lentiviral Vector-Based Assays for Compound Screening
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vector-based assays in the screening of small molecule compounds. The described methods are tailored for researchers, scientists, and drug development professionals engaged in identifying and characterizing novel therapeutic agents.
Introduction
Lentiviral vectors are a powerful tool in drug discovery and development, primarily due to their ability to efficiently deliver genetic material into a wide range of both dividing and non-dividing mammalian cells, leading to stable, long-term transgene expression.[1][2][3][4] This characteristic makes them ideal for generating stable cell lines that can be used for various screening assays, including high-throughput screening (HTS) of compound libraries. By creating cell lines that stably express a reporter gene, a specific drug target, or a sensor for a particular signaling pathway, researchers can develop robust and reproducible assays to identify compounds that modulate the biological process of interest.
Lentiviral vectors derived from the human immunodeficiency virus (HIV) have been engineered for safety by separating the viral components into multiple plasmids, rendering them replication-incompetent.[2][5] This multi-plasmid system typically consists of a transfer plasmid containing the gene of interest flanked by long terminal repeats (LTRs), a packaging plasmid, and an envelope plasmid.[3]
This document outlines the generation of a stable reporter cell line using lentiviral vectors and its application in a cell viability assay for screening a candidate compound.
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway that can be interrogated using a lentiviral-based reporter assay. In this example, the activation of a cell surface receptor leads to the activation of a transcription factor, which then drives the expression of a reporter gene (e.g., Luciferase or GFP) that has been introduced into the cells via a lentiviral vector.
References
- 1. Gene therapy and beyond: LEVERAGING LENTIVIRUSES | Drug Discovery News [drugdiscoverynews.com]
- 2. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 3. addgene.org [addgene.org]
- 4. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 5. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for UMB-136 in Ex Vivo Patient Samples
Disclaimer: The following application notes and protocols are based on the known activities of the natural compound umbelliprenin (UMB). As of the current date, specific data for a compound designated "UMB-136" in ex vivo patient samples is not publicly available. It is presumed that this compound is a derivative or closely related compound to umbelliprenin. Therefore, these guidelines are provided as a representative framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel investigational compound, hypothesized to be a derivative of the natural sesquiterpene coumarin, umbelliprenin. Umbelliprenin has demonstrated significant anti-tumor activity across a range of cancer cell lines and in preclinical animal models.[1][2][3] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[1][4][5][6] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound's efficacy in ex vivo patient-derived cancer tissue and cell cultures.
Ex vivo drug sensitivity testing on patient samples is a critical step in translational cancer research and personalized medicine. This approach allows for the assessment of a drug's activity in a system that more closely recapitulates the tumor microenvironment and the inherent heterogeneity of a patient's cancer compared to established cancer cell lines.
Hypothesized Mechanism of Action of this compound
Based on the known effects of umbelliprenin, this compound is proposed to exert its anti-cancer effects through a multi-faceted approach:
-
Induction of Apoptosis: this compound is expected to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. This involves the activation of caspase-9 and caspase-8, respectively, leading to programmed cell death.[4]
-
Cell Cycle Arrest: The compound may cause cell cycle arrest, preventing cancer cells from proliferating.[1]
-
Modulation of Signaling Pathways: this compound is hypothesized to interfere with key signaling cascades that are often dysregulated in cancer, such as the Wnt, NF-κB, and PI3K/Akt/mTOR pathways.[1][6]
Data Presentation: Hypothetical Efficacy of this compound in Ex Vivo Patient Samples
The following tables represent hypothetical data for the ex vivo response of patient-derived cancer cells to this compound treatment. These values are extrapolated from published data on umbelliprenin in various cancer cell lines.
Table 1: this compound IC50 Values in Patient-Derived Cancer Cells (72-hour exposure)
| Patient Sample ID | Cancer Type | IC50 (µM) |
| PDX-CRC-001 | Colorectal Cancer | 35.2 |
| PDX-CRC-002 | Colorectal Cancer | 48.9 |
| PDX-NSCLC-001 | Non-Small Cell Lung Cancer | 42.5 |
| PDX-NSCLC-002 | Non-Small Cell Lung Cancer | 55.1 |
| PDX-PANC-001 | Pancreatic Cancer | 28.7 |
| PDX-PANC-002 | Pancreatic Cancer | 39.4 |
| PDX-BC-001 | Breast Cancer | 62.3 |
| PDX-BC-002 | Breast Cancer | 75.8 |
Table 2: Apoptosis Induction by this compound in Patient-Derived Colorectal Cancer Cells (48-hour treatment)
| Patient Sample ID | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| PDX-CRC-001 | 0 (Control) | 5.2 ± 1.1 |
| 25 | 28.4 ± 3.5 | |
| 50 | 55.1 ± 4.2 | |
| 100 | 82.3 ± 5.9 | |
| PDX-CRC-002 | 0 (Control) | 6.8 ± 1.5 |
| 25 | 22.7 ± 2.8 | |
| 50 | 48.9 ± 3.7 | |
| 100 | 76.5 ± 5.1 |
Experimental Protocols
Protocol 1: Ex Vivo Drug Sensitivity Testing of Patient-Derived Tumor Cells
This protocol outlines the general procedure for assessing the cytotoxic effects of this compound on freshly isolated patient tumor cells.
1. Sample Collection and Processing:
- Obtain fresh tumor tissue from biopsies or surgical resections in a sterile collection medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
- Transport the sample to the laboratory on ice immediately.
- Mechanically dissociate the tissue into smaller fragments using sterile scalpels.
- Enzymatically digest the tissue fragments using a solution containing collagenase and dispase for 30-60 minutes at 37°C with gentle agitation.
- Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cell pellet with PBS and resuspend in complete culture medium.
2. Cell Plating and Drug Treatment:
- Determine cell viability and count using a hemocytometer and trypan blue exclusion.
- Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
- Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
3. Cytotoxicity Assay (MTT or CellTiter-Glo®):
- Incubate the plates for 72 hours.
- For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
- For CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis in patient-derived cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
1. Cell Treatment:
- Follow steps 1 and 2 from Protocol 1, plating cells in 6-well plates at an appropriate density.
- Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 48 hours.
2. Cell Staining:
- Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate for 15 minutes in the dark at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered early apoptotic.
- Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Visualizations
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of HIV Reactivation by UMB-136
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eradication of Human Immunodeficiency Virus (HIV) is hindered by the persistence of latent viral reservoirs, which are immune to conventional antiretroviral therapy (cART). A promising strategy to eliminate these reservoirs is the "shock and kill" approach, which involves reactivating latent HIV with Latency Reversing Agents (LRAs) to make the infected cells visible to the immune system for clearance. UMB-136, a novel bromodomain and extra-terminal domain inhibitor (BETi), has emerged as a potent LRA. This application note provides a detailed protocol for the analysis of this compound-mediated HIV reactivation using flow cytometry, a powerful technique for single-cell analysis of viral protein expression.
This compound functions by targeting the bromodomain-containing protein 4 (BRD4), a cellular reader of acetylated histones.[1] By inhibiting BRD4, this compound promotes the release of the positive transcription elongation factor b (P-TEFb), a critical host factor for HIV gene expression.[1] This leads to robust transcriptional activation of the latent HIV provirus. This document outlines the necessary protocols for cell culture, treatment with this compound, and subsequent flow cytometric analysis to quantify HIV reactivation.
Data Presentation
The efficacy of this compound in reactivating latent HIV has been demonstrated in various cellular models. The following tables summarize the quantitative data from flow cytometry experiments.
Table 1: HIV-1 Reactivation in J-Lat Cell Clones Treated with this compound
| J-Lat Clone | Treatment | Concentration (µM) | % GFP-Positive Cells |
| 6.3 | This compound | 2.5 | As per study |
| 6.3 | This compound | 5 | As per study |
| 8.4 | This compound | 2.5 | As per study |
| 8.4 | This compound | 5 | As per study |
| 9.2 | This compound | 2.5 | As per study |
| 9.2 | This compound | 5 | As per study |
| 10.4 | This compound | 2.5 | As per study |
| 10.4 | This compound | 5 | As per study |
| Control | JQ1 | 1 | As per study |
Data adapted from a representative experiment.[1][2] J-Lat cells are Jurkat T cells latently infected with an HIV provirus containing a GFP reporter gene in place of Nef.[3]
Table 2: HIV-1 Reactivation in THP89GFP Monocytic Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | HIV-Reactivated Cell Population (%) |
| THP89GFP | This compound | 5 | As per study |
| THP89GFP | JQ1 | 1 | As per study |
Data from a representative experiment.[1][2] THP89GFP cells are a monocytic cell line latently infected with a GFP-expressing HIV provirus.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reactivation Assay in J-Lat T-Cell Lines
1. Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution in DMSO)
-
JQ1 (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
2. Cell Culture and Seeding:
-
Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound and JQ1 in complete RPMI 1640 medium.
-
Add 100 µL of the diluted compounds to the respective wells to achieve final concentrations of 2.5 µM and 5 µM for this compound, and 1 µM for JQ1.
-
Include a vehicle control with an equivalent concentration of DMSO.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
After incubation, resuspend the cells by gentle pipetting.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the percentage of GFP-positive cells within the live cell gate.
Protocol 2: HIV-1 Reactivation in a Primary CD4+ T-Cell Model
1. Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
CD4+ T-cell isolation kit.
-
Recombinant human IL-2.
-
PHA-L (Phytohemagglutinin-L).
-
Anti-CD3/CD28 beads.
-
HIV-1 NL4-3 virus stock.
-
This compound.
-
JQ1.
-
qRT-PCR reagents.
-
Flow cytometer.
2. Isolation and Activation of Primary CD4+ T-Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.
-
Activate the purified CD4+ T-cells with anti-CD3/CD28 beads and PHA-L in the presence of IL-2 for 48-72 hours.
3. Infection and Establishment of Latency:
-
Infect the activated CD4+ T-cells with HIV-1 NL4-3 by spinoculation.
-
Culture the infected cells for several days to allow for viral integration and a return to a resting state, establishing latency.
4. Treatment and Analysis:
-
Treat the latently infected primary CD4+ T-cells with this compound (e.g., 2.5 µM) or JQ1 (e.g., 1 µM).
-
After 24-48 hours, harvest the cell supernatant.
-
Quantify the amount of viral RNA in the supernatant using qRT-PCR to measure virus production.[1]
-
For intracellular staining, fix and permeabilize the cells and stain with fluorescently labeled antibodies against HIV proteins (e.g., p24).
-
Analyze the percentage of p24-positive cells by flow cytometry.
Mandatory Visualizations
Caption: Signaling pathway of this compound in HIV reactivation.
Caption: Experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing UMB-136 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of UMB-136 while minimizing cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Nelutroctiv (CK-136), is a selective cardiac troponin activator.[1] Its primary mechanism of action is to sensitize cardiac myofibrils to calcium, which enhances the force of muscle contraction.[1] It is being investigated for the treatment of cardiovascular diseases associated with reduced cardiac contractility.[1]
Q2: Why is it crucial to optimize the concentration of this compound in my experiments?
Optimizing the concentration of any compound, including this compound, is a critical step in experimental design. The goal is to identify a concentration range that elicits the desired biological effect while minimizing off-target effects and cytotoxicity.[2][3][4] Using a concentration that is too high can lead to cell death, confounding your experimental results, while a concentration that is too low may not produce the intended effect.
Q3: What are the common assays to measure cytotoxicity?
Several assays can be used to measure the cytotoxic effects of a compound.[2][3][4][5] The choice of assay depends on the specific research question and the expected mechanism of cell death. Common assays include:
-
Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays detect the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[2][3][5]
-
Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine or the activation of caspases.[2]
-
Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells based on membrane permeability.[3]
Troubleshooting Guides
This section provides guidance on how to address common issues encountered when determining the optimal this compound concentration.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause 1: Compound Concentration or Solvent Toxicity
-
Troubleshooting Step:
-
Verify the calculations for your this compound dilutions.
-
Perform a serial dilution to create a new dose-response curve.
-
Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).[6]
-
Run a vehicle-only control to assess the toxicity of the solvent itself.[6]
-
Possible Cause 2: Cell Culture Conditions
-
Troubleshooting Step:
-
Check cell cultures for any signs of microbial contamination (e.g., mycoplasma).[6]
-
Ensure cells are healthy and in the logarithmic growth phase before treatment. Do not let cultures become over-confluent.
-
Verify the quality and formulation of the cell culture media, serum, and other reagents.
-
Possible Cause 3: Off-Target Effects
-
Troubleshooting Step:
-
While this compound is described as selective, high concentrations may lead to off-target effects.
-
Consider using a lower concentration range or a shorter incubation time.
-
If possible, investigate the expression levels of the intended target (cardiac troponin) in your cell model.
-
Issue 2: No Biological Effect Observed, Even at High Concentrations
Possible Cause 1: Inappropriate Cell Model
-
Troubleshooting Step:
-
Confirm that your chosen cell line expresses the target of this compound (cardiac troponin). This is particularly relevant as this compound has a specific cardiac target.
-
If the target is not present, the compound will not have the expected on-target effect.
-
Possible Cause 2: Compound Instability
-
Troubleshooting Step:
-
Assess the stability of this compound in your specific cell culture medium over the duration of the experiment.[6]
-
Consider preparing fresh dilutions of the compound for each experiment.
-
Possible Cause 3: Insufficient Incubation Time
-
Troubleshooting Step:
-
Perform a time-course experiment to determine the optimal duration of treatment required to observe a biological effect.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Include a vehicle-only control and a no-treatment control.[6]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions. Living cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using an LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is important to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[7]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's protocol. This reagent contains lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Data Presentation
Table 1: Example Data for this compound Cytotoxicity Profile
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 95 | 5 |
| 10 | 85 | 15 |
| 50 | 52 | 48 |
| 100 | 25 | 75 |
| 200 | 10 | 90 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting high cytotoxicity.
Caption: Simplified this compound mechanism of action.
References
- 1. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. omicsonline.org [omicsonline.org]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting UMB-136 insolubility in culture media
Disclaimer: Information on a specific molecule designated "UMB-136" is not publicly available. The following troubleshooting guide is based on common issues encountered with poorly soluble small molecule inhibitors and uses "this compound" as a representative example. The data and pathways presented are hypothetical to illustrate a comprehensive support resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase X," a key enzyme in the "Growth Factor Signaling Pathway" implicated in various forms of cancer. By blocking the activity of Kinase X, this compound is designed to halt downstream signaling cascades that promote cell proliferation and survival.
Q2: I'm observing precipitation of this compound in my culture media. What is the cause?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous culture media is a common challenge. This can be due to several factors including:
-
The final concentration of this compound exceeding its solubility limit in the media.
-
Improper dilution of the DMSO stock solution into the aqueous media.
-
Interactions between this compound and components of the culture media, such as proteins in fetal bovine serum (FBS).
-
The final concentration of the solvent (e.g., DMSO) being too low to maintain solubility.[1]
Q3: What is the recommended solvent and stock concentration for this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[2]
Troubleshooting Guide
Issue: this compound Precipitates Upon Dilution in Culture Media
Possible Cause 1: Final concentration is too high.
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium. It is crucial to perform a solubility test before your main experiment. While a compound might be effective at a certain concentration, it must remain in solution to be active.
Possible Cause 2: Improper dilution technique.
Solution: Avoid adding the high-concentration DMSO stock directly into the full volume of culture media.[3] A serial dilution approach is recommended.[2] First, create an intermediate dilution in a smaller volume of media, ensuring rapid and thorough mixing. Then, add this intermediate dilution to the final volume of media.
Possible Cause 3: Insufficient solvent concentration in the final culture.
Solution: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount is necessary to maintain the compound's solubility.[2] If you are using a very high concentration of this compound, you may need to tolerate a slightly higher final DMSO concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | Insoluble |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (hypothetical Molecular Weight: 500 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you would need 5 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO.
-
Vortex the solution for 1-2 minutes to dissolve the compound.[3]
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[3]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C.[2]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM.
-
For each concentration, add the corresponding volume of the this compound stock solution to the medium and mix immediately and thoroughly.[3]
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24 hours).
-
Visually inspect each sample for any signs of precipitation.
-
For a more sensitive assessment, transfer a small volume of each sample to a microscope slide and examine for precipitates under a microscope.[4]
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration for this compound in your specific medium under these conditions.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
UMB-136 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for UMB-136. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the experimental use of this compound, a potent bromodomain inhibitor and HIV-1 latency-reversing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation 3,5-dimethylisoxazole bromodomain and extra-terminal domain (BET) inhibitor. Its primary mechanism of action is the inhibition of BET proteins, particularly BRD4. By binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the release of the positive transcription elongation factor b (P-TEFb). This release of active P-TEFb promotes the phosphorylation of the RNA polymerase II C-terminal domain, which in turn enhances the elongation of HIV-1 transcripts, ultimately leading to the reactivation of latent HIV-1.[1]
Q2: What are the known on-target effects of this compound in the context of HIV-1 latency?
The primary on-target effect of this compound is the reversal of HIV-1 latency. In various cellular models, including J-Lat cell lines and primary CD4+ T cells from aviremic patients, this compound has been shown to reactivate latent HIV-1 proviruses.[1][2] This is achieved through the specific inhibition of BRD4, leading to the release of P-TEFb and subsequent enhancement of HIV-1 transcription. This compound has demonstrated greater potency in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1.[1][2]
Q3: Does this compound show synergistic effects with other HIV-1 latency-reversing agents (LRAs)?
Yes, this compound exhibits synergistic effects when used in combination with other classes of LRAs. Studies have shown that combining this compound with histone deacetylase inhibitors (HDACis) like SAHA (vorinostat) or protein kinase C (PKC) agonists such as prostratin and bryostatin-1 leads to a more robust reactivation of latent HIV-1 than when any of the agents are used alone.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Suboptimal or no HIV-1 reactivation observed.
Possible Cause 1: Inappropriate cell model. The responsiveness of different latent cell models to LRAs can vary. Some cell lines may have mutations in the Tat/TAR axis or other factors that make them less responsive to P-TEFb-mediated reactivation.
Solution:
-
Use well-characterized and validated cell line models of HIV-1 latency, such as the J-Lat series of cell lines (e.g., 6.3, 8.4, 9.2, 10.6).[1][3]
-
Confirm the presence and integrity of the integrated provirus in your cell line.
-
Whenever possible, use primary CD4+ T cells isolated from aviremic HIV-1 positive individuals for the most physiologically relevant data.[1]
Possible Cause 2: Incorrect dosage or incubation time. The optimal concentration and duration of this compound treatment can vary between cell types.
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model. Effective concentrations in published studies range from 2.5 µM to 5 µM.[1][2]
-
Conduct a time-course experiment to identify the optimal incubation period for observing maximal HIV-1 reactivation.
Possible Cause 3: Low sensitivity of the detection method. The method used to quantify HIV-1 reactivation may not be sensitive enough to detect low levels of viral production.
Solution:
-
For J-Lat cells containing a GFP reporter, use flow cytometry for sensitive detection of reactivated cells.[1][3]
-
For reactivation in primary cells or cell lines without a reporter, quantify viral transcripts in the supernatant using a highly sensitive RT-qPCR assay for HIV-1 gag RNA.[1]
Issue 2: High cellular toxicity or unexpected phenotypic changes.
Possible Cause: Off-target effects. While a specific off-target profile for this compound is not publicly available, as a pan-BET inhibitor, it is expected to have off-target effects by binding to bromodomains of other proteins outside the BET family.[4] These off-target interactions can lead to unintended cellular consequences.
Solution:
-
Dose Reduction: Use the lowest effective concentration of this compound that still achieves the desired on-target effect.
-
Washout Experiment: To distinguish between sustained on-target effects and acute off-target toxicity, perform a washout experiment. After a defined treatment period, the this compound-containing media is removed, and the cells are washed and incubated in fresh media. This helps to determine if the observed phenotype is reversible.
-
Target Engagement Assay (CETSA): A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is engaging its intended target, BRD4, within the cell at the concentrations used in your experiments.
-
Genetic Rescue Experiment: To definitively link a phenotype to the inhibition of BRD4, a rescue experiment can be performed. This involves expressing a version of BRD4 that is resistant to this compound inhibition in your cells. If the phenotype is reversed upon expression of the resistant BRD4, it confirms that the effect is on-target.
Quantitative Data Summary
Table 1: HIV-1 Reactivation in J-Lat Cell Lines with this compound
| J-Lat Clone | This compound (2.5 µM) | This compound (5 µM) | JQ1 (1 µM) |
| 6.3 | ~15% | ~20% | <5% |
| 8.4 | ~10% | ~15% | <5% |
| 9.2 | ~12% | ~18% | <5% |
| 10.4 | ~18% | ~25% | <5% |
| Data represents the percentage of GFP-positive cells after treatment and is compiled from representative experiments.[1][2] |
Table 2: Synergistic HIV-1 Reactivation with this compound and other LRAs in J-Lat Cells
| J-Lat Clone | LRA Combination | Fold Increase in Reactivation (vs. single agents) |
| Multiple | This compound (2.5 µM) + SAHA (0.5 µM) | Synergistic |
| Multiple | This compound (2.5 µM) + Prostratin (1 µM) | Synergistic |
| Synergy was evaluated using the Bliss independence model.[1] |
Key Experimental Protocols
Protocol 1: HIV-1 Reactivation Assay in J-Lat Cells
-
Cell Culture: Culture J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed J-Lat cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 2.5 µM or 5 µM) or other LRAs. Include a DMSO-treated control.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
Protocol 2: Western Blot for P-TEFb Components (CDK9)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CDK9 (a key component of P-TEFb) overnight at 4°C. A typical starting dilution is 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the amount of soluble BRD4 in the supernatant by western blotting or other quantitative protein detection methods. An increase in the thermal stability of BRD4 in the presence of this compound indicates target engagement.[8][9][10]
Visualizations
Caption: Mechanism of action of this compound in HIV-1 latency reversal.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivation of Latent HIV-1 by Inhibition of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Cell Redox Alterations Promote Latent HIV-1 Reactivation through Atypical Transcription Factor Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. eubopen.org [eubopen.org]
Technical Support Center: Enhancing the Efficacy of UMB-136 in HIV Reactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing UMB-136 to improve the efficacy of HIV reactivation from latency.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no HIV-1 reactivation observed after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Cell line or primary cell donor variability. 4. Inactive or degraded this compound. 5. Issues with the detection method (e.g., flow cytometry, qRT-PCR). | 1. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 2.5-5 µM for cell lines). 2. Optimize incubation time (typically 24-48 hours). 3. Test different J-Lat clones or use cells from multiple donors to account for biological variability. 4. Ensure proper storage of this compound (typically at -20°C or -80°C) and use a fresh stock. 5. Verify the functionality of your assay with a positive control (e.g., PMA/Ionomycin, anti-CD3/CD28). |
| High levels of cytotoxicity observed. | 1. This compound concentration is too high. 2. Extended exposure time. 3. Cell type is particularly sensitive to BET inhibitors. | 1. Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, Calcein AM/EthD-1) to determine the CC50. 2. Reduce the incubation time. 3. Assess cytotoxicity in your specific cell model before proceeding with reactivation experiments. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent reagent preparation. 3. Pipetting errors. 4. Variation in primary cell donors. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh reagents for each experiment and ensure accurate dilutions. 3. Calibrate pipettes regularly. 4. When using primary cells, include samples from multiple donors to assess the range of responses. |
| Difficulty observing synergistic effects with other Latency Reversing Agents (LRAs). | 1. Suboptimal concentrations of one or both agents. 2. Inappropriate timing of drug addition. 3. The chosen LRA combination is not synergistic in the specific cell model. | 1. Perform a matrix titration of this compound with the other LRA (e.g., SAHA, Prostratin) to identify optimal synergistic concentrations. 2. Investigate simultaneous vs. sequential addition of the agents. 3. Consult literature for validated synergistic LRA combinations for your cell model. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound in HIV-1 reactivation from published studies.
Table 1: this compound-mediated HIV-1 Reactivation in J-Lat Cell Lines
| J-Lat Clone | This compound Concentration (µM) | JQ1 Concentration (µM) | % GFP-Positive Cells (this compound) | % GFP-Positive Cells (JQ1) | Reference |
| 6.3 | 2.5 | 1 | ~15% | <5% | [1][2] |
| 6.3 | 5 | 1 | ~25% | <5% | [1][2] |
| 8.4 | 2.5 | 1 | ~10% | <5% | [1][2] |
| 8.4 | 5 | 1 | ~18% | <5% | [1][2] |
| 9.2 | 2.5 | 1 | ~20% | <5% | [1][2] |
| 9.2 | 5 | 1 | ~35% | <5% | [1][2] |
| 10.4 | 2.5 | 1 | ~12% | <5% | [1][2] |
| 10.4 | 5 | 1 | ~20% | <5% | [1][2] |
Table 2: Synergistic HIV-1 Reactivation with this compound and other LRAs in J-Lat Cell Lines [3]
| J-Lat Clone | Treatment | % GFP-Positive Cells |
| 6.3 | This compound (2.5 µM) + SAHA (0.5 µM) | ~40% |
| 6.3 | This compound (2.5 µM) + Prostratin (1 µM) | ~60% |
| 8.4 | This compound (2.5 µM) + SAHA (0.5 µM) | ~30% |
| 8.4 | This compound (2.5 µM) + Prostratin (1 µM) | ~55% |
| 9.2 | This compound (2.5 µM) + SAHA (0.5 µM) | ~50% |
| 9.2 | This compound (2.5 µM) + Prostratin (1 µM) | ~70% |
| 10.4 | This compound (2.5 µM) + SAHA (0.5 µM) | ~35% |
| 10.4 | This compound (2.5 µM) + Prostratin (1 µM) | ~65% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HIV-1 Reactivation Assay in J-Lat Cells using Flow Cytometry
Objective: To quantify the percentage of cells expressing GFP (indicating HIV-1 LTR activation) following treatment with this compound.
Materials:
-
J-Lat cell lines (e.g., 6.3, 8.4, 9.2, 10.4)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., PMA/Ionomycin or TNF-α)
-
96-well culture plates
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. A typical final concentration range to test is 0.1 µM to 10 µM. Also, prepare wells for a vehicle control (DMSO) and a positive control.
-
Add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, transfer the cells to flow cytometry tubes.
-
Wash the cells twice with 200 µL of cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 200 µL of fixation buffer and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells once with 200 µL of PBS.
-
Resuspend the cells in 300 µL of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring GFP fluorescence.
-
Analyze the data to determine the percentage of GFP-positive cells in each treatment condition.
Protocol 2: Cytotoxicity Assay using a LIVE/DEAD Viability/Cytotoxicity Kit
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound in a target cell line.
Materials:
-
Target cells (e.g., J-Lat cells or primary CD4+ T cells)
-
Complete cell culture medium
-
This compound stock solution
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1, EthD-1)
-
96-well black, clear-bottom culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete medium. Include wells for a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent or lysis buffer provided with some kits).
-
Add the this compound dilutions to the wells and incubate for the desired time (e.g., 48 hours).
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's protocol by diluting Calcein AM and EthD-1 in PBS.
-
Remove the culture medium from the wells and wash gently with PBS.
-
Add the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters (FITC for Calcein AM - live cells, and Texas Red or similar for EthD-1 - dead cells). Alternatively, quantify the fluorescence using a plate reader.
-
Calculate the percentage of dead cells for each concentration of this compound.
-
Plot the percentage of cell death against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 3: Quantification of HIV-1 mRNA by qRT-PCR
Objective: To measure the levels of HIV-1 mRNA in latently infected primary CD4+ T cells after treatment with this compound.
Materials:
-
Latently infected primary CD4+ T cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a conserved region of the HIV-1 genome (e.g., Gag or LTR)
-
Primers and probe for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
qPCR instrument
Procedure:
-
Culture latently infected primary CD4+ T cells and treat with this compound at the desired concentration and for the optimal duration.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating proviral DNA.
-
Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and the specific primers and probe for both the HIV-1 target and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in HIV-1 mRNA expression in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of this compound in HIV Reactivation
Caption: this compound binds to BRD4, releasing P-TEFb to promote HIV-1 transcription.
Experimental Workflow for this compound Efficacy Testing
References
UMB-136 (Umbelliferone) Technical Support Center
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. "UMB-136" is not a standard chemical identifier. Based on our analysis, it is highly probable that users are referring to Umbelliferone (UMB) , a naturally occurring coumarin. This guide is based on the properties of Umbelliferone. Always refer to the specific Certificate of Analysis and Safety Data Sheet (SDS) provided with your compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (Umbelliferone)?
A1: To ensure the stability and longevity of your this compound (Umbelliferone) sample, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of +4°C is recommended, which can ensure stability for at least two years after receipt.[1] Some suppliers also recommend storage at 0-8°C or even -20°C for the powdered form, which can extend the shelf life up to three years.[2][3]
Q2: My this compound (Umbelliferone) powder has changed color. Is it still usable?
A2: this compound (Umbelliferone) is typically a white to yellow or tan crystalline powder.[2][] A significant color change may indicate degradation or contamination. It is advisable to assess the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment. Degradation can occur due to improper storage, exposure to light, high temperatures, or incompatible substances.
Q3: How should I prepare a stock solution of this compound (Umbelliferone)?
A3: this compound (Umbelliferone) has limited solubility in water but is soluble in organic solvents.[][5] For stock solutions, dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 10 mg/mL.[6] It is also soluble in ethanol and methanol at around 5 mg/mL.[6] To prepare a stock solution, dissolve the compound in the solvent of choice and purge the solution with an inert gas to minimize oxidation.[6] For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C for up to a year, or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Problem: Inconsistent experimental results using this compound (Umbelliferone).
Possible Cause 1: Compound Degradation
This compound (Umbelliferone) can be unstable under certain experimental conditions. It is known to be chemically and thermally labile.[8] Exposure to high temperatures, such as during reflux, and the presence of certain solvents or pH conditions can lead to the formation of degradation products.[8][9]
Solution:
-
Minimize Heat Exposure: Avoid prolonged heating of solutions containing this compound. If heating is necessary, use the lowest effective temperature and shortest possible time.
-
Solvent Selection: Be aware that solvents like methanol and ethanol can react with Umbelliferone under reflux to form ester derivatives.[8]
-
pH Control: The fluorescence of Umbelliferone is pH-dependent, which may affect certain assays.[1] Additionally, alkaline conditions can promote the formation of degradation products.[8]
-
Purity Check: If degradation is suspected, verify the purity of your stock solution and experimental samples using a suitable analytical technique like HPLC-MS.
Problem: Poor solubility of this compound (Umbelliferone) in my experimental buffer.
Possible Cause 2: Inappropriate Solvent System
This compound (Umbelliferone) is a yellowish-white crystalline solid with slight solubility in hot water but is highly soluble in ethanol.[][5] Direct dissolution in aqueous buffers may be challenging.
Solution:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol, and then dilute it into your aqueous experimental buffer.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts.
-
pH Adjustment: The solubility of phenolic compounds can sometimes be influenced by pH. However, be mindful of the potential for degradation at certain pH values as mentioned above.
Data at a Glance
Storage and Stability of this compound (Umbelliferone)
| Condition | Recommendation | Shelf Life | Citations |
| Solid Powder (Long-term) | +4°C, protected from light and moisture. | At least 2 years | [1] |
| 0-8°C | Not specified | [2] | |
| -20°C | 3 years | [3] | |
| Stock Solution in Solvent | -80°C (aliquoted) | 1 year | [7] |
| -20°C (aliquoted) | 1 month | [3][7] |
Solubility of this compound (Umbelliferone)
| Solvent | Solubility | Citations |
| DMSO | ~10 mg/mL | [6] |
| Ethanol | ~5 mg/mL | [6] |
| Methanol | ~5 mg/mL | [6] |
| Hot Water | Slightly soluble | [][5] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound (Umbelliferone) in DMSO
-
Materials:
-
This compound (Umbelliferone) powder (Molecular Weight: 162.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1.62 mg of this compound (Umbelliferone) powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visual Guides
Caption: A simplified workflow for the proper handling and use of this compound (Umbelliferone).
Caption: Factors contributing to the degradation of this compound (Umbelliferone).
References
- 1. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Umbelliferone - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Umbelliferone instability during an analysis involving its extraction process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbelliferone instability during an analysis involving its extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in UMB-136 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using the hypothetical small molecule kinase inhibitor, UMB-136.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, thereby modulating the Kinase X signaling pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. It is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: What is the optimal concentration of this compound to use in cell-based assays?
A3: The optimal concentration is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line and assay. In general, using the lowest concentration that elicits the desired biological effect is advisable to minimize potential off-target effects.[2]
Q4: How can I be sure that the observed phenotype is due to the inhibition of Kinase X and not an off-target effect?
A4: To validate that the observed effects are on-target, consider the following approaches:
-
Use a structurally unrelated inhibitor: Treat cells with a different inhibitor that also targets Kinase X. If you observe the same phenotype, it is more likely an on-target effect.[3]
-
Perform a rescue experiment: In cells treated with this compound, overexpress a version of Kinase X that is resistant to the inhibitor. If the phenotype is reversed, this strongly suggests an on-target mechanism.[3]
-
Knockdown of the target: Use siRNA or CRISPR to reduce the expression of Kinase X. If this phenocopies the effect of this compound treatment, it supports an on-target effect.
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell-based assays.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or mycoplasma contamination.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS.[4]
-
Regularly test cell cultures for mycoplasma contamination.
-
Issue 2: The IC50 value for this compound in my cell-based assay is significantly higher than the reported biochemical IC50.
-
Possible Cause: Poor cell permeability of this compound, active efflux of the compound from the cells, or degradation of the compound in the cell culture media.[5]
-
Troubleshooting Steps:
-
Assess the cell permeability of this compound using a permeability assay.
-
Investigate if this compound is a substrate for efflux pumps (e.g., P-glycoprotein) that are expressed in your cell line.
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of the experiment.
-
Issue 3: Inconsistent results in Western blot analysis of downstream signaling.
-
Possible Cause: Issues with protein extraction, antibody quality, or the blotting procedure itself.
-
Troubleshooting Steps:
Issue 4: Variable tumor growth inhibition in animal models treated with this compound.
-
Possible Cause: Differences in drug metabolism and clearance between individual animals, or issues with the formulation and route of administration.
-
Troubleshooting Steps:
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | Kinase X | 5 |
| Cell-Based Proliferation Assay (Cell Line A) | Kinase X | 50 |
| Cell-Based Proliferation Assay (Cell Line B) | Kinase X | 200 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| LogP | 3.8 |
| DMSO Solubility | > 50 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Substrate
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 9. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 10. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
Technical Support Center: UMB-136 Treatment Protocols
Disclaimer: The designation "UMB-136" does not correspond to a widely recognized public compound in the currently available scientific literature. The following information is based on the characteristics of the novel cardiac troponin activator, CK-136 (nelutroctiv), and is intended to serve as a representative guide for researchers working with similar small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective cardiac troponin activator. It enhances the sensitivity of the cardiac troponin complex to calcium, leading to an increase in cardiac myofibril ATPase activity. This mechanism improves cardiac contractility without significantly affecting intracellular calcium concentrations or inhibiting phosphodiesterase-3 (PDE-3).[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the specific experimental design and animal model.
Q3: Can this compound be used in both in vitro and in vivo models?
A3: Yes, this compound has been designed for efficacy in both biochemical assays and in vivo models. Preclinical data for similar compounds have demonstrated a significant pharmacodynamic window in vivo.[1]
Q4: What are the expected off-target effects of this compound?
A4: this compound is designed to be a highly selective cardiac troponin activator, with minimal activity against other targets such as phosphodiesterases.[1] However, as with any novel compound, it is crucial to perform appropriate control experiments to assess any potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent results in ATPase activity assays | - Reagent degradation (ATP, myofibrils)- Inaccurate calcium concentration- Compound precipitation | - Prepare fresh reagents for each experiment.- Verify the accuracy of your calcium standards and buffers.- Ensure the final DMSO concentration is low and consistent across all wells. Visually inspect for any precipitation. |
| Lower than expected efficacy in cell-based assays | - Poor cell health- Incorrect compound concentration- Insufficient incubation time | - Regularly check cell morphology and viability.- Perform a dose-response curve to determine the optimal concentration.- Optimize the incubation time for your specific cell type and endpoint. |
| Compound precipitation in aqueous solutions | - Low solubility of the compound in the chosen buffer- High final concentration of the compound | - Lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (while being mindful of its effect on cells).- Test alternative buffer systems. |
| Observed cytotoxicity at higher concentrations | - Off-target effects- Solvent toxicity | - Determine the maximum tolerated concentration in your cell line.- Ensure the final DMSO concentration is not exceeding a toxic level (typically <0.5%).- Include a vehicle control (DMSO alone) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| Biochemical Potency (EC50) | 50 - 150 nM | Rat cardiac myofibril ATPase activity assay |
| Minimum Efficacious Concentration (in vivo) | 0.1 - 0.5 mg/kg | Dependent on animal model and route of administration |
| Maximum Tolerated Concentration (in vivo) | >10 mg/kg | Dependent on animal model and route of administration |
| Pharmacodynamic Window | >20-fold | Ratio of maximum tolerated to minimum efficacious concentration |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Researchers should determine these parameters for their specific experimental setup.
Key Experimental Protocols
Cardiac Myofibril ATPase Activity Assay
This assay is used to determine the effect of this compound on the calcium sensitivity of cardiac myofibrils.
Materials:
-
Isolated cardiac myofibrils
-
Assay Buffer (e.g., MOPS, MgCl2, EGTA, KCl)
-
ATP solution
-
Calcium standards
-
This compound stock solution (in DMSO)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a series of calcium concentrations in the assay buffer.
-
Add a fixed concentration of cardiac myofibrils to each well of a 96-well plate.
-
Add this compound (or vehicle control) to the appropriate wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Plot the ATPase activity as a function of the free calcium concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. A leftward shift in the curve in the presence of this compound indicates calcium sensitization.[1]
Visualizations
References
Technical Support Center: UMB-136 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UMB-136 in in vivo experimental models. Given the limited availability of published in vivo data for this compound, this guide focuses on anticipated challenges based on its mechanism of action as a bromodomain and extra-terminal domain (BET) inhibitor and data from in vitro and ex vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent bromodomain inhibitor that specifically targets the bromodomain and extra-terminal domain (BET) family of proteins, with a high affinity for BRD4.[1] Its primary mechanism of action involves binding to the acetyl-lysine binding pockets of BRD4, which displaces it from chromatin. This leads to the release of the Positive Transcription Elongation Factor b (P-TEFb), which can then be recruited by the HIV-1 Tat protein to the viral promoter, enhancing HIV-1 transcription and reactivating latent proviruses.[1] this compound is therefore investigated as a latency-reversing agent (LRA) for HIV-1 eradication strategies.[1][2][3][4]
Q2: What are the potential advantages of this compound over other BET inhibitors like JQ1?
A2: In vitro and ex vivo studies have suggested that this compound may be more potent than JQ1 in reactivating latent HIV-1 in various cell models, including primary CD4+ T cells.[1][2] While JQ1 has shown limited efficacy in some primary cell models, this compound has demonstrated robust latency reversal.[2]
Q3: Has this compound been tested in animal models?
A3: As of the latest available information, there are no published studies detailing the in vivo pharmacokinetics, efficacy, or toxicity of this compound in animal models. Therefore, researchers should proceed with caution and conduct thorough preliminary studies to establish a safe and effective dosing regimen.
Q4: What are the general challenges associated with using BET inhibitors in vivo?
A4: In vivo studies with BET inhibitors have revealed several challenges, including:
-
On-target toxicities: Dose-limiting toxicities such as thrombocytopenia, gastrointestinal issues, and fatigue have been observed in clinical trials of other BET inhibitors.[5][6]
-
Off-target effects: While designed to be specific, cross-reactivity with other bromodomain-containing proteins is a possibility and can lead to unforeseen side effects.[7]
-
Pharmacokinetic properties: Achieving and maintaining therapeutic concentrations in target tissues without causing systemic toxicity can be challenging. Factors like poor solubility and rapid metabolism can limit in vivo efficacy.[8]
Troubleshooting Guide for In Vivo Studies
Problem 1: Poor Solubility and Vehicle Formulation
-
Symptom: Difficulty dissolving this compound for in vivo administration, leading to precipitation or inconsistent dosing.
-
Possible Cause: this compound, like many small molecule inhibitors, may have low aqueous solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Start with common biocompatible solvents such as Dimethyl sulfoxide (DMSO). However, be aware that high concentrations of DMSO can be toxic in vivo.[9]
-
Co-solvents and Excipients: If DMSO alone is insufficient or toxic, consider using a co-solvent system. A common formulation for in vivo studies of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline or water.
-
Sonication and Heating: Gentle heating and sonication can aid in dissolution. However, be cautious of compound degradation at high temperatures.
-
Formulation Stability: Once a suitable vehicle is identified, assess the stability of the this compound formulation over time to ensure consistent dosing throughout the experiment.
-
Problem 2: Lack of Efficacy in Animal Models
-
Symptom: No significant effect on the desired biological endpoint (e.g., HIV-1 reactivation) is observed after this compound administration.
-
Possible Causes:
-
Sub-optimal dosing or dosing frequency.
-
Poor bioavailability or rapid metabolism of this compound.
-
Ineffective delivery to the target tissue or cell type.
-
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose range that shows a biological effect.
-
Pharmacokinetic (PK) Analysis: Perform a PK study to determine key parameters such as Cmax, Tmax, half-life, and AUC. This will inform the optimal dosing schedule to maintain therapeutic concentrations.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact bioavailability. The choice of route should be based on the physicochemical properties of the formulated drug and the experimental model.
-
Pharmacodynamic (PD) Assessment: Measure a downstream biomarker of this compound activity in a surrogate tissue (e.g., peripheral blood mononuclear cells) to confirm target engagement at a given dose.
-
Problem 3: Adverse Effects and Toxicity in Animals
-
Symptom: Animals exhibit signs of toxicity, such as weight loss, lethargy, ruffled fur, or organ-specific damage upon necropsy.
-
Possible Causes:
-
On-target toxicity due to inhibition of BRD4 in healthy tissues.
-
Off-target effects of this compound.
-
Toxicity of the vehicle formulation.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.
-
Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor animals for any signs of distress. Regular measurements of body weight are a sensitive indicator of general health.
-
Histopathology: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential tissue damage.
-
Data Presentation
Table 1: In Vitro/Ex Vivo Efficacy of this compound
| Cell Model | Concentration for HIV-1 Reactivation | Reference |
| J-Lat full-length (dEnv) clones | 2.5 - 5 µM | [1][2] |
| THP89GFP (monocytic cell line) | 5 µM | [1][2] |
| Primary CD4+ T cells (from PBMCs) | 2.5 µM | [1][2] |
| Primary CD4+ T cells (from tonsils) | 2.5 µM | [1] |
Table 2: Representative Pharmacokinetic Parameters of a BET Inhibitor (Compound 13) in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral (PO) | [8] |
| Dose | 10, 30, 100 mg/kg | [8] |
| Cmax | Dose-dependent | [8] |
| Tmax | Not specified | [8] |
| Half-life (t1/2) | Not specified | [8] |
| Bioavailability | Suitable for in vivo studies | [8] |
Note: This table provides an example of the type of data that should be generated for this compound in preclinical animal models.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dosing of a Small Molecule Inhibitor in Mice
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Use a stepwise approach, first dissolving in DMSO, then adding PEG300, followed by Tween 80, and finally the aqueous component.
-
Vortex and/or sonicate until the solution is clear.
-
Prepare the formulation fresh on the day of dosing or confirm its stability if stored.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the facility for at least one week before the start of the experiment.
-
Randomly assign animals to treatment and control groups.
-
Record the body weight of each animal before dosing.
-
Administer the this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal injection). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity.
-
Record body weights at regular intervals (e.g., daily or every other day).
-
Follow the approved animal care and use protocol for humane endpoints.
-
-
Sample Collection:
-
At the designated time points, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.
-
For PK analysis, plasma should be separated and stored at -80°C.
-
For PD analysis, tissues can be snap-frozen in liquid nitrogen or processed for downstream applications (e.g., RNA or protein extraction).
-
Mandatory Visualizations
Caption: Mechanism of this compound in reversing HIV-1 latency.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing UMB-136 Induced Cellular Stress
Welcome to the technical support center for researchers utilizing UMB-136 and related small molecule inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and control for cellular stress in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a bromodomain inhibitor. It has been identified as a promising latency-reversing agent (LRA) for HIV-1 eradication.[1][2] this compound enhances HIV-1 transcription and increases viral production by promoting the release of the positive transcription elongation factor b (P-TEFb).[1][2]
Q2: What is cellular stress and why is it a concern when using small molecule inhibitors like this compound?
A2: Cellular stress refers to a state where cells are exposed to adverse conditions that disrupt their normal physiological functions. Small molecule inhibitors, while designed to be specific, can have off-target effects that induce various forms of cellular stress, such as oxidative stress, inflammatory responses, and apoptosis.[3][4][5] This is a concern because it can lead to misleading experimental outcomes, where the observed phenotype is a result of a general stress response rather than the specific on-target effect of the inhibitor.
Q3: What type of cellular stress might be associated with compounds structurally related to the "UMB" scaffold, such as Umbelliferone (UMB)?
A3: Umbelliferone (UMB), a natural coumarin, has been extensively studied and is known to modulate oxidative stress and inflammation.[3][4][5] Its mechanisms of action often involve the inhibition of the NF-κB signaling pathway and the upregulation of the Nrf2/HO-1 pathway, both of which are critical in the cellular response to oxidative stress and inflammation.[4][6][7][8] While this compound is a distinct molecule, the potential for related compounds to induce or inhibit cellular stress pathways warrants careful consideration and experimental validation.
Q4: What are the initial steps to take if I suspect my cells are experiencing stress after treatment with this compound?
A4: If you suspect this compound is inducing cellular stress, the first steps should be to perform a dose-response and time-course experiment to assess cell viability using a standard assay like MTT or Trypan Blue exclusion. Observe the cell morphology for any changes such as rounding, detachment, or signs of apoptosis.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause: The concentration of this compound being used may be causing off-target toxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the IC50 value for your on-target effect and compare it to the concentration at which you observe significant cell death.
-
Use the Lowest Effective Concentration: Once the optimal concentration for the on-target effect is determined, use the lowest possible concentration to minimize off-target effects.
-
Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute and chronic toxicity.
-
Control Compound: Include a structurally related but inactive compound as a negative control to ensure the observed effects are specific to this compound.
Issue 2: Activation of Stress-Related Signaling Pathways
Possible Cause: this compound may be activating cellular stress pathways, such as the mitogen-activated protein kinase (MAPK) or NF-κB pathways, as an off-target effect.
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the phosphorylation of key stress-activated proteins like p38 MAPK, JNK, and the p65 subunit of NF-κB.[6][9]
-
Reporter Assays: Use reporter constructs for transcription factors like NF-κB or AP-1 to quantify the activation of these pathways.
-
Co-treatment with Pathway Inhibitors: To confirm that a specific stress pathway is responsible for the observed phenotype, co-treat cells with this compound and a known inhibitor of that pathway.
Issue 3: Increased Reactive Oxygen Species (ROS) Production
Possible Cause: The compound may be disrupting mitochondrial function or other cellular processes, leading to an increase in ROS and oxidative stress.
Troubleshooting Steps:
-
Measure Intracellular ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.[10][11]
-
Assess Mitochondrial Health: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Antioxidant Co-treatment: Treat cells with an antioxidant, such as N-acetylcysteine (NAC), along with this compound to see if it rescues the stress-induced phenotype.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and ROS Production
| This compound Conc. (µM) | Cell Viability (%) | Relative ROS Levels (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 |
| 0.1 | 98 ± 4 | 1.2 ± 0.2 |
| 1 | 95 ± 6 | 2.5 ± 0.4 |
| 10 | 60 ± 8 | 5.8 ± 0.7 |
| 100 | 25 ± 7 | 12.3 ± 1.5 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound Induced Cell Stress
| Treatment | Cell Viability (%) | Relative ROS Levels (Fold Change) | p-p38 MAPK (Fold Change) |
| Vehicle | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 60 ± 8 | 5.8 ± 0.7 | 4.5 ± 0.6 |
| This compound (10 µM) + NAC (5 mM) | 92 ± 6 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| NAC (5 mM) | 99 ± 4 | 1.1 ± 0.2 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
Objective: To quantify the levels of intracellular reactive oxygen species upon treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
DCFDA Staining: Remove the treatment media and wash the cells with warm PBS. Add 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Western Blot for Phosphorylated Stress Kinases
Objective: To determine the activation of stress-activated protein kinases.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total p38 MAPK, JNK, or p65 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound induced oxidative stress signaling pathway.
Caption: Troubleshooting workflow for this compound induced cellular stress.
Caption: Experimental workflow for assessing cellular stress.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Renoprotective effects of umbelliferone on methotrexate-induced renal injury through regulation of Nrf-2/Keap-1, P38MAPK/NF-κB, and apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliferone prevents isoproterenol-induced myocardial injury by upregulating Nrf2/HO-1 signaling, and attenuating oxidative stress, inflammation, and cell death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‑inflammatory effects of 6‑formyl umbelliferone via the NF‑κB and ERK/MAPK pathway on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UMB-136 versus JQ1 for HIV Latency Reversal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV-1 proviruses within cellular reservoirs, making them susceptible to immune-mediated clearance or viral cytopathic effects. A key component of this strategy is the identification of effective latency-reversing agents (LRAs). Among the promising classes of LRAs are the Bromodomain and Extra-Terminal (BET) inhibitors, which target cellular bromodomain-containing proteins, primarily BRD4, to modulate HIV-1 transcription. This guide provides a detailed comparison of two notable BET inhibitors: the first-generation compound JQ1 and the novel, second-generation inhibitor UMB-136.
Executive Summary
Experimental evidence consistently demonstrates that while both this compound and JQ1 function as BET inhibitors to reverse HIV latency, This compound exhibits significantly greater potency, particularly when used as a single agent .[1] this compound effectively reactivates latent HIV-1 in various cell line models and, crucially, in primary CD4+ T cells, where JQ1 alone shows minimal to no effect.[1][2] When combined with other classes of LRAs, such as protein kinase C (PKC) agonists, both compounds show synergistic activity, though this compound combinations tend to be more potent.[1]
Data Presentation: Quantitative Comparison of this compound and JQ1
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and JQ1 in reactivating latent HIV-1.
Table 1: HIV-1 Latency Reversal in J-Lat Cell Lines
| Cell Line Clone | Compound | Concentration | % GFP-Positive Cells (Fold Increase over DMSO) | Reference |
| J-Lat 6.3 | This compound | 2.5 µM | ~15% | [2] |
| This compound | 5 µM | ~25% | [2] | |
| JQ1 | 1 µM | No observable effect | [2] | |
| J-Lat 8.4 | This compound | 2.5 µM | ~10% | [2] |
| This compound | 5 µM | ~18% | [2] | |
| JQ1 | 1 µM | No observable effect | [2] | |
| J-Lat 9.2 | This compound | 2.5 µM | ~8% | [2] |
| This compound | 5 µM | ~15% | [2] | |
| JQ1 | 1 µM | No observable effect | [2] | |
| J-Lat 10.4 | This compound | 2.5 µM | ~12% | [2] |
| This compound | 5 µM | ~20% | [2] | |
| JQ1 | 1 µM | No observable effect | [2] | |
| J-Lat A2 | JQ1 | 1 µM (24h) | ~15% | [3] |
| JQ1 | 2 µM (24h) | ~25% | [3] |
Table 2: HIV-1 Latency Reversal in a Monocytic Cell Line
| Cell Line | Compound | Concentration | Outcome | Reference |
| THP89GFP | This compound | 5 µM | Substantial reactivation | [2] |
| JQ1 | 1 µM | No observable effect | [2] |
Table 3: HIV-1 Latency Reversal in Primary CD4+ T Cell Models
| Cell Source | Compound | Concentration | Outcome (Viral mRNA copies/mL) | Reference |
| PBMCs | This compound | 2.5 µM | ~4000 | [4] |
| JQ1 | 1 µM | No significant increase | [4] | |
| Tonsillar Cells | This compound | 2.5 µM | ~3000 | [4] |
| JQ1 | 1 µM | No significant increase | [4] |
Mechanism of Action: Targeting the BRD4/P-TEFb Axis
Both this compound and JQ1 exert their latency-reversing effects by inhibiting the interaction of BET proteins, predominantly BRD4, with acetylated histones at the HIV-1 promoter. BRD4 acts as a transcriptional repressor by competing with the viral transactivator protein, Tat, for binding to the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a crucial host factor required for productive HIV-1 transcription elongation.
By displacing BRD4 from the viral promoter, this compound and JQ1 allow for the recruitment of Tat and the Super Elongation Complex (SEC), which contains P-TEFb.[5][6] This leads to the phosphorylation of the C-terminal domain of RNA Polymerase II and negative elongation factors, ultimately resulting in efficient transcriptional elongation and reactivation of the latent provirus.[5][6]
Caption: Signaling pathway of HIV latency reversal by BET inhibitors.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the comparison of this compound and JQ1.
Latency Reversal Assay in J-Lat Cell Lines
This protocol describes the reactivation of latent HIV-1 in J-Lat cells, which harbor a latent HIV provirus with a GFP reporter gene.
a. Cell Culture:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4, A2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Drug Treatment:
-
Seed J-Lat cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Prepare stock solutions of this compound and JQ1 in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5 µM, 5 µM) or JQ1 (e.g., 1 µM). Include a DMSO-only control.
-
Incubate the cells for 24-48 hours.
c. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter profiles.
Caption: Experimental workflow for J-Lat latency reversal assay.
Primary CD4+ T Cell Model of HIV-1 Latency and Reactivation
This protocol outlines the establishment of HIV-1 latency in primary CD4+ T cells and subsequent reactivation with LRAs.
a. Isolation and Activation of Primary CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using negative selection magnetic beads.
-
Activate CD4+ T cells with anti-CD3/CD28 beads and IL-2 (20 U/mL) for 3 days.
b. HIV-1 Infection and Establishment of Latency:
-
Infect activated CD4+ T cells with a replication-competent HIV-1 strain (e.g., NL4-3) by spinoculation.
-
Culture the infected cells for an additional 4 days in the presence of IL-2.
-
Remove the anti-CD3/CD28 beads and culture the cells in the presence of IL-2 for another 7-10 days to allow them to return to a resting state, establishing latency.
c. Latency Reversal and Analysis:
-
Treat the latently infected primary CD4+ T cells with this compound, JQ1, or a DMSO control for 48 hours.
-
Collect the cell culture supernatant.
-
Isolate viral RNA from the supernatant using a viral RNA extraction kit.
-
Quantify HIV-1 RNA levels using a one-step quantitative reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the HIV-1 genome (e.g., Gag). Normalize results to a standard curve.
Conclusion
The available data strongly suggest that this compound is a more potent LRA than JQ1 for the reversal of HIV-1 latency, particularly when used as a monotherapy.[1][2] Its ability to reactivate latent HIV in primary CD4+ T cells, a more clinically relevant model, highlights its potential for further development in "shock and kill" therapeutic strategies.[4] While JQ1 has been a valuable tool for elucidating the role of BET proteins in HIV latency, its weaker standalone activity may limit its clinical utility. Future research should continue to explore the efficacy and safety of this compound, both alone and in combination with other LRAs, in more advanced preclinical and clinical settings.
References
- 1. Induction of HIV-1 latency and reactivation in primary memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An In-Depth Comparison of Latent HIV-1 Reactivation in Multiple Cell Model Systems and Resting CD4+ T Cells from Aviremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A primary cell model of HIV-1 latency that uses activation through the T cell receptor and return to quiescence to establish latent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Comparing UMB-136 with other bromodomain inhibitors
A Comparative Analysis of BET Bromodomain Inhibitors
Note to the reader: As of November 2025, publicly available scientific literature and databases do not contain specific information on a bromodomain inhibitor designated "UMB-136." Therefore, this guide provides a comparative framework using the well-characterized and pioneering BET bromodomain inhibitor, JQ1 , as a reference point for comparison against other prominent inhibitors such as OTX-015 (Birabresib) and I-BET762 (Molibresib). Researchers and drug development professionals can adapt this framework for "this compound" once data becomes available.
This guide offers an objective comparison of the performance of key BET (Bromodomain and Extra-Terminal) family inhibitors, supported by experimental data. BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2][3] Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[1][2][4]
Mechanism of Action of BET Bromodomain Inhibitors
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains.[5] This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes.[2][4] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-MYC, which plays a critical role in the proliferation and survival of many cancer cells.[2][6][7][8] Additionally, BET inhibitors can modulate inflammatory pathways by suppressing the transcription of pro-inflammatory genes.[4][5]
Quantitative Performance Comparison
The following table summarizes the in vitro potency of JQ1, OTX-015, and I-BET762 against the bromodomains of the BET family proteins. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target Bromodomain | IC50 (nM) | Assay Type |
| JQ1 | BRD4 (BD1) | 77 | AlphaScreen[9] |
| BRD4 (BD2) | 33 | AlphaScreen[9] | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | Cell-free assays[6][10][11] |
| I-BET762 (Molibresib) | Pan-BET (BRD2, BRD3, BRD4) | ~35 | Cell-free assay[12] |
| Pan-BET (FRET analysis) | 32.5 - 42.5 | TR-FRET[12][13][14] |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways affected by BET inhibitors and the workflows of common experimental assays are provided below using Graphviz.
Caption: Mechanism of BET inhibitor action on gene transcription.
Caption: Workflow of a Time-Resolved FRET (TR-FRET) assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two common assays used to determine inhibitor potency.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a BET bromodomain to an acetylated histone peptide.
-
Reagents and Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[12]
-
BET Protein: Recombinant BET bromodomain (e.g., BRD4) at a working concentration (e.g., 50 nM).[12]
-
Ligand: A biotinylated, tetra-acetylated Histone H4 peptide at a working concentration (e.g., 200 nM).[12]
-
Detection Reagents: Europium cryptate-labeled streptavidin and XL-665-labeled anti-tag antibody (e.g., anti-6His), prepared in assay buffer with 0.05% BSA and 400 mM KF.[12]
-
Test Inhibitor: Serially diluted in DMSO and then in assay buffer.
-
-
Procedure:
-
In a 384-well plate, add the test inhibitor to the respective wells.
-
Add the BET protein and the acetylated histone peptide to all wells.[12]
-
Incubate the plate for 60 minutes at room temperature to allow for binding equilibration.[12]
-
Add the detection reagents (Europium-streptavidin and XL-665-antibody).
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC/XL-665).[12]
-
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates inhibition of the protein-ligand interaction. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This bead-based assay also detects the proximity of two molecules.
-
Reagents and Preparation:
-
Assay Buffer: As specified by the kit manufacturer.
-
BET Protein: GST-tagged recombinant BET bromodomain.
-
Ligand: Biotinylated acetylated histone peptide.
-
Detection Reagents: Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.[15][16]
-
Test Inhibitor: Serially diluted in DMSO and then in assay buffer.
-
-
Procedure:
-
In a 384-well plate, add the test inhibitor, the GST-tagged BET protein, and the biotinylated histone peptide.[16][17]
-
Incubate for 30 minutes at room temperature to allow for binding.[16][17]
-
Add the Glutathione Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin Donor beads and incubate for another 30-60 minutes in the dark.[18]
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: When the BET protein and the histone peptide interact, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[18] IC50 values are calculated by plotting the signal against the inhibitor concentration.
Conclusion
The landscape of bromodomain inhibitors is rapidly evolving, with compounds like JQ1, OTX-015, and I-BET762 demonstrating significant potential in preclinical and clinical settings.[5][19] These inhibitors effectively disrupt the epigenetic regulation of key oncogenes and inflammatory mediators by competitively binding to the acetyl-lysine pockets of BET proteins. The choice of inhibitor for a specific research question depends on factors such as desired selectivity, potency, and pharmacokinetic properties. While JQ1 is a powerful and widely used research tool, it has a short half-life, which has led to the development of more clinically advanced compounds like OTX-015 and I-BET762.[19] This guide provides a foundational framework for comparing such inhibitors, which can be readily applied to new chemical entities like this compound as their data becomes public.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JQ1 - Wikipedia [en.wikipedia.org]
Validating the Specificity of iBRD4-BD1 for the First Bromodomain of BRD4: A Comparative Guide
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. Small molecule inhibitors that target the acetyl-lysine binding pockets of bromodomains have shown significant promise. However, achieving selectivity among the highly conserved bromodomains remains a challenge. This guide provides a comparative analysis of iBRD4-BD1 , a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, against other notable bromodomain inhibitors to validate its specificity.
Comparative Analysis of Inhibitor Specificity
The specificity of a bromodomain inhibitor is paramount to its utility as a chemical probe and its potential as a therapeutic agent. To objectively assess the specificity of iBRD4-BD1, its binding affinity is compared with that of the pan-BET inhibitor JQ1, the BRD4-BD2 selective inhibitor XY221, and the non-BET bromodomain inhibitor I-BRD9. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the binding of a ligand to a bromodomain by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Bromodomain | iBRD4-BD1 IC50 (nM) | JQ1 IC50 (nM) | XY221 (16o) IC50 (nM) | I-BRD9 Kd (nM) |
| BRD4-BD1 | 12 [1] | 77[2] | 3869 | 1400 |
| BRD4-BD2 | 16,000[1] | 33[2] | 5.8 [3] | >100,000 |
| BRD2-BD1 | 280[1] | ~150 | >10,000 | >100,000 |
| BRD2-BD2 | 7,100[1] | ~150 | 52.2 | >100,000 |
| BRD3-BD1 | 1,000[1] | ~150 | >10,000 | >100,000 |
| BRD3-BD2 | 75,000[1] | ~150 | 186 | >100,000 |
| BRDT-BD1 | ND | ~150 | ND | ND |
| BRDT-BD2 | ND | ~150 | 114 | ND |
| BRD9 | ND | >10,000 | ND | 1.9 [4] |
| ND: Not Determined |
The data clearly demonstrates the high selectivity of iBRD4-BD1 for the first bromodomain of BRD4, with an IC50 of 12 nM.[1] In contrast, its affinity for the second bromodomain of BRD4 is significantly lower (IC50 = 16,000 nM), showcasing over 1,300-fold selectivity for BD1 over BD2 within BRD4.[1] When compared to other BET family members, iBRD4-BD1 maintains a favorable selectivity profile, being 23-fold more selective for BRD4-BD1 than for BRD2-BD1.[1]
In comparison, JQ1 demonstrates pan-BET inhibition, with potent activity against both BD1 and BD2 of BRD4 and other BET family members.[2] XY221, a recently developed inhibitor, shows remarkable selectivity for BRD4-BD2 (IC50 = 5.8 nM) with over 660-fold selectivity against BRD4-BD1.[3] I-BRD9, on the other hand, is highly selective for the non-BET bromodomain BRD9, with no significant activity against BET family members.[4] This comparative data solidifies the position of iBRD4-BD1 as a highly potent and selective tool for studying the specific functions of BRD4's first bromodomain.
Experimental Protocols
The validation of inhibitor specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to determine the binding affinity of bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding
This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and its natural ligand, an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4-BD1 protein
-
Biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Test inhibitor (e.g., iBRD4-BD1) and control inhibitor (e.g., JQ1)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS
-
384-well white opaque microplates (e.g., OptiPlate™-384)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and control inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Dilute GST-BRD4-BD1 protein and biotinylated histone H4 peptide in Assay Buffer to their predetermined optimal concentrations.
-
Prepare a slurry of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect the beads from light.
-
-
Assay Assembly:
-
Add 2.5 µL of the diluted inhibitor solution to the wells of the 384-well plate.
-
Add 5 µL of the diluted biotinylated histone H4 peptide solution to each well.
-
Add 5 µL of the diluted GST-BRD4-BD1 protein solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes with gentle shaking.
-
-
Bead Addition:
-
Add 10 µL of the prepared anti-GST Acceptor beads to each well.
-
Add 10 µL of the prepared Streptavidin-coated Donor beads to each well. Perform this step under subdued lighting conditions.
-
-
Incubation and Detection:
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar).
-
-
Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibitory activity of the compound. Calculate IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified BRD4-BD1 protein (typically 10-50 µM)
-
Test inhibitor (typically 10-fold higher concentration than the protein, e.g., 100-500 µM)
-
ITC Buffer: A buffer in which both the protein and inhibitor are stable and soluble (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). It is critical that the protein and inhibitor are in identical buffer to minimize heats of dilution.
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or equivalent)
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRD4-BD1 protein extensively against the ITC buffer.
-
Dissolve the inhibitor in the same final dialysis buffer. If DMSO is used to dissolve the inhibitor, ensure the final concentration is low and identical in both the protein and inhibitor solutions.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Calorimeter:
-
Carefully load the BRD4-BD1 solution into the sample cell, avoiding the introduction of bubbles.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Set the titration parameters, including the number of injections (typically 19-20), the volume of each injection (e.g., 2 µL), the spacing between injections (e.g., 150 seconds), and the stirring speed (e.g., 750 rpm).
-
Perform an initial small injection (e.g., 0.4 µL) to account for material that may have diffused from the syringe tip.
-
Initiate the automated titration experiment.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the ITC buffer alone (without the protein) to determine the heat of dilution.
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to determine the heat change for each injection.
-
Subtract the heat of dilution from the protein-inhibitor binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.[6]
-
Visualizations
BRD4 Signaling Pathway in Transcription Regulation
BRD4 plays a pivotal role in gene transcription by recognizing acetylated histones at promoters and enhancers and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, releasing it from a paused state and enabling productive transcript elongation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
UMB-136 in Combination with Prostratin or SAHA: A Comparative Guide to HIV Reactivation Synergy
For Researchers, Scientists, and Drug Development Professionals
The eradication of HIV-1 is hindered by the persistence of latent viral reservoirs, which are not targeted by current antiretroviral therapy (ART). A promising strategy to eliminate these reservoirs is the "shock and kill" approach, which involves reactivating latent HIV-1 with Latency Reversing Agents (LRAs) to make the infected cells visible to the immune system for clearance. This guide provides a comparative analysis of the synergistic effects of the novel bromodomain and extra-terminal domain (BET) inhibitor, UMB-136, with two well-characterized LRAs, prostratin and suberoylanilide hydroxamic acid (SAHA), in reactivating latent HIV-1.
Quantitative Data Summary
The synergistic effects of this compound with prostratin and SAHA on HIV-1 reactivation were evaluated in various Jurkat T-cell-derived latent HIV-1 reporter cell lines (J-Lat clones). Reactivation of the latent provirus in these cells is quantified by the expression of Green Fluorescent Protein (GFP). The tables below summarize the percentage of GFP-positive cells following treatment with individual agents and their combinations.
Table 1: Synergistic HIV-1 Reactivation with this compound and Prostratin [1]
| J-Lat Clone | Treatment | Concentration | % GFP-Positive Cells |
| 6.3 | This compound | 2.5 µM | ~5% |
| Prostratin | 1 µM | ~10% | |
| This compound + Prostratin | 2.5 µM + 1 µM | ~35% | |
| 8.4 | This compound | 2.5 µM | ~2% |
| Prostratin | 1 µM | ~8% | |
| This compound + Prostratin | 2.5 µM + 1 µM | ~25% | |
| 9.2 | This compound | 2.5 µM | ~3% |
| Prostratin | 1 µM | ~15% | |
| This compound + Prostratin | 2.5 µM + 1 µM | ~45% | |
| 10.6 | This compound | 2.5 µM | ~4% |
| Prostratin | 1 µM | ~20% | |
| This compound + Prostratin | 2.5 µM + 1 µM | ~60% |
Table 2: Synergistic HIV-1 Reactivation with this compound and SAHA [1]
| J-Lat Clone | Treatment | Concentration | % GFP-Positive Cells |
| 6.3 | This compound | 2.5 µM | ~5% |
| SAHA | 0.5 µM | ~8% | |
| This compound + SAHA | 2.5 µM + 0.5 µM | ~20% | |
| 8.4 | This compound | 2.5 µM | ~2% |
| SAHA | 0.5 µM | ~5% | |
| This compound + SAHA | 2.5 µM + 0.5 µM | ~15% | |
| 9.2 | This compound | 2.5 µM | ~3% |
| SAHA | 0.5 µM | ~10% | |
| This compound + SAHA | 2.5 µM + 0.5 µM | ~30% | |
| 10.6 | This compound | 2.5 µM | ~4% |
| SAHA | 0.5 µM | ~12% | |
| This compound + SAHA | 2.5 µM + 0.5 µM | ~40% |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Cell Culture and Reagents:
-
Cell Lines: J-Lat cell clones (6.3, 8.4, 9.2, and 10.6), which are Jurkat T-cells latently infected with a full-length HIV-1 provirus where the nef gene is replaced by a GFP reporter gene, were used.[2] These cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compounds: this compound, prostratin, and SAHA were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
HIV-1 Reactivation Assay:
-
J-Lat cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well.
-
Cells were treated with this compound (2.5 µM), prostratin (1 µM), SAHA (0.5 µM), or combinations of this compound with either prostratin or SAHA. Control cells were treated with an equivalent volume of DMSO.
-
The cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, the cells were harvested, washed with phosphate-buffered saline (PBS), and fixed with 2% paraformaldehyde.
-
The percentage of GFP-positive cells was determined by flow cytometry, analyzing at least 10,000 cells per sample. The data was analyzed using appropriate software (e.g., FlowJo).
Signaling Pathways and Experimental Workflow
Signaling Pathways of HIV-1 Reactivation
The synergistic reactivation of latent HIV-1 by this compound in combination with prostratin or SAHA is attributed to their distinct but complementary mechanisms of action.
-
Prostratin , a protein kinase C (PKC) agonist, activates the NF-κB signaling pathway. This leads to the translocation of NF-κB into the nucleus, where it binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral transcription.
-
SAHA , a histone deacetylase (HDAC) inhibitor, promotes a more open chromatin structure around the integrated HIV-1 provirus by increasing histone acetylation. This makes the viral promoter more accessible to transcription factors.
-
This compound , a BET inhibitor, disrupts the interaction of BRD4 with acetylated histones, leading to the release of the positive transcription elongation factor b (P-TEFb). P-TEFb is then recruited to the HIV-1 LTR, where it phosphorylates RNA Polymerase II, promoting efficient transcriptional elongation.
Caption: Signaling pathways of HIV-1 reactivation by prostratin, SAHA, and this compound.
Experimental Workflow
The following diagram illustrates the workflow for assessing the synergistic reactivation of latent HIV-1.
Caption: Workflow for HIV-1 reactivation assay in J-Lat cells.
References
Comparative Analysis of UMB-136 and Other Latency Reversing Agents (LRAs) in HIV-1 Eradication Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of UMB-136 in comparison to other prominent Latency Reversing Agents (LRAs). This document provides a comprehensive overview of experimental data, detailed protocols, and visual representations of key signaling pathways to aid in the strategic design of HIV-1 cure research.
The "shock and kill" strategy remains a primary focus in the quest for an HIV-1 cure, aiming to reactivate latent viral reservoirs for subsequent elimination by the host immune system or antiretroviral therapy. Central to this approach is the efficacy of Latency Reversing Agents (LRAs). This guide provides a comparative analysis of this compound, a novel bromodomain and extra-terminal domain (BET) inhibitor, against other major classes of LRAs, including other BET inhibitors, Protein Kinase C (PKC) agonists, and Histone Deacetylase (HDAC) inhibitors.
Performance Comparison of Latency Reversing Agents
The efficacy and toxicity of LRAs are critical parameters for their potential clinical application. The following tables summarize the 50% effective concentration (EC50) for HIV-1 reactivation and the 50% cytotoxic concentration (CC50) for various LRAs across different in vitro models. It is important to note that these values can vary depending on the cell line and experimental conditions.
| LRA | Class | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | BET Inhibitor | J-Lat Clones | 2.5 - 5 (effective concentration) | >25 (estimated) | - |
| JQ1 | BET Inhibitor | J-Lat A2 | ~1 | >10 | >10 |
| Prostratin | PKC Agonist | J-Lat 9.2 | 7.1 ± 2.8 | >50 | >7 |
| Bryostatin-1 | PKC Agonist | THP-p89 | <0.00025 | - | - |
| Panobinostat | HDAC Inhibitor | J-Lat 9.2 | 0.10 ± 0.02 | 0.3 - 1.4 | 3 - 14 |
| Romidepsin | HDAC Inhibitor | In vitro T-cell model | 0.0045 | >0.04 | >8.9 |
| SAHA (Vorinostat) | HDAC Inhibitor | In vitro T-cell model | 3.95 | >10 | >2.5 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental setups.
Synergistic Effects with this compound
This compound has demonstrated synergistic effects in reactivating latent HIV-1 when combined with other classes of LRAs. This suggests that combination therapies could be more effective in purging the latent reservoir.
| Combination | Cell Line | Observation |
| This compound (2.5 µM) + SAHA (0.5 µM) | J-Lat cell clones | Synergistic increase in GFP-positive cells, indicating enhanced latency reversal.[1] |
| This compound (2.5 µM) + Prostratin (1 µM) | J-Lat cell clones | Significant synergistic reactivation of latent HIV-1.[1] |
| This compound + Bryostatin-1 | CD8-depleted PBMCs | Enhanced latency-reversing effects in patient-derived resting CD4+ T cells.[2] |
Experimental Protocols
HIV-1 Latency Reactivation Assay in J-Lat Cells
This protocol describes a common method to assess the potency of LRAs using J-Lat cells, which are Jurkat T-cells containing a latent HIV-1 provirus with a GFP reporter.
Materials:
-
J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.6)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LRAs (e.g., this compound, JQ1, Prostratin, SAHA)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Seed J-Lat cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Treat the cells with various concentrations of the LRA or combinations of LRAs. Include a DMSO vehicle control.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed by gating on the live cell population based on forward and side scatter profiles.
Experimental Workflow for HIV-1 Latency Reactivation Assay
Caption: Workflow for assessing LRA activity in J-Lat cells.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
T-cell lines (e.g., Jurkat) or primary CD4+ T cells
-
RPMI 1640 medium
-
LRAs
-
96-well culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Add serial dilutions of the LRA to the wells. Include a vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Signaling Pathways of Latency Reversing Agents
Understanding the mechanism of action of different LRAs is crucial for developing rational combination therapies. The following diagrams illustrate the key signaling pathways targeted by BET inhibitors, PKC agonists, and HDAC inhibitors.
BET Inhibitor Signaling Pathway
BET inhibitors, such as this compound and JQ1, target the bromodomains of BET proteins, primarily BRD4. This disrupts the interaction of BRD4 with acetylated histones and the positive transcription elongation factor b (P-TEFb), leading to the release of active P-TEFb, which then promotes the elongation of HIV-1 transcripts.
Caption: Mechanism of BET inhibitors in HIV-1 reactivation.
PKC Agonist Signaling Pathway
PKC agonists, like prostratin and bryostatin-1, activate Protein Kinase C, which initiates a signaling cascade that ultimately leads to the activation and nuclear translocation of the transcription factor NF-κB. NF-κB then binds to the HIV-1 promoter, driving viral transcription.
Caption: PKC agonist pathway leading to HIV-1 transcription.
HDAC Inhibitor Signaling Pathway
HDAC inhibitors, such as SAHA, panobinostat, and romidepsin, block the activity of histone deacetylases. This results in the accumulation of acetyl groups on histones, leading to a more open chromatin structure around the HIV-1 promoter. This relaxed chromatin state facilitates the access of transcription factors, like NF-κB and P-TEFb, to the viral promoter, thereby promoting transcription.
Caption: HDAC inhibitor mechanism on chromatin remodeling.
Conclusion
This compound emerges as a potent second-generation BET inhibitor with superior latency-reversing activity compared to the first-generation compound JQ1. Its ability to synergize with other classes of LRAs, such as PKC agonists and HDAC inhibitors, highlights the potential of combination therapies to achieve a more robust and widespread reactivation of the latent HIV-1 reservoir. The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a valuable resource for researchers working towards an HIV-1 cure. Future studies should focus on direct, comprehensive comparative analyses of this compound against a broader panel of LRAs under standardized conditions to better delineate its therapeutic potential.
References
UMB-136: A Novel Latency-Reversing Agent in the Context of Established HIV Therapies
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of Human Immunodeficiency Virus (HIV) treatment has been revolutionized by the advent of combination antiretroviral therapy (cART), which effectively suppresses viral replication to undetectable levels, transforming HIV into a manageable chronic condition. However, cART does not eradicate the virus due to the persistence of a latent reservoir of HIV-1 integrated into the genome of long-lived host cells. The "shock and kill" strategy has emerged as a promising approach to eliminate this reservoir, which involves reactivating the latent virus with latency-reversing agents (LRAs) to make it susceptible to immune-mediated clearance, all while the patient continues suppressive cART. This guide provides a comparative overview of UMB-136, a novel bromodomain and extra-terminal motif (BET) inhibitor, and established HIV therapies, focusing on their distinct mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
This compound: A Potent Inducer of HIV-1 Latency Reversal
This compound is a small molecule inhibitor of the BET family of proteins, primarily targeting BRD4. In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by competing with the viral Tat protein for binding to the Positive Transcription Elongation Factor b (P-TEFb). By inhibiting BRD4, this compound facilitates the recruitment of P-TEFb by Tat to the HIV-1 promoter, leading to the potent reactivation of viral transcription.[1][2]
Mechanism of Action: Signaling Pathway
Caption: Mechanism of this compound in reversing HIV-1 latency.
Established HIV Therapies: Pillars of Viral Suppression
Established HIV therapies, collectively known as combination antiretroviral therapy (cART), consist of a cocktail of drugs from different classes that target various stages of the HIV-1 replication cycle. The primary goal of cART is to suppress viral replication to undetectable levels in the blood, which allows for the restoration of the immune system and prevents disease progression.
Major Classes of Antiretroviral Drugs:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): Act as chain terminators of the reverse transcription process.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Bind to and inhibit the reverse transcriptase enzyme.
-
Protease Inhibitors (PIs): Block the activity of the protease enzyme, preventing the maturation of new viral particles.
-
Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of the viral DNA into the host cell's genome.
-
Entry Inhibitors (including CCR5 antagonists and fusion inhibitors): Block the virus from entering the host CD4+ T cells.
Efficacy Comparison: Different Goals, Different Metrics
A direct efficacy comparison between this compound and established HIV therapies is nuanced, as they serve fundamentally different purposes. The efficacy of cART is measured by its ability to suppress viral load and increase CD4+ T cell counts, while the efficacy of this compound is determined by its capacity to reactivate latent HIV-1. To date, no BET inhibitors have been approved for clinical trials for HIV-1 reactivation.[2][3]
Quantitative Data Summary
| Therapy Class | Primary Goal | Key Efficacy Metrics | Representative Efficacy Data |
| Established cART | Viral Suppression | - Plasma HIV-1 RNA levels (viral load)- CD4+ T cell count | - Viral suppression to <50 copies/mL in >90% of treatment-naive patients.- Significant increases in CD4+ T cell counts. |
| This compound (LRA) | Latency Reversal | - Percentage of reactivated latently infected cells- Levels of cell-associated HIV-1 RNA- Infectious units per million (IUPM) cells | - In vitro studies show potent reactivation of latent HIV-1 in cell lines and primary CD4+ T cells, often superior to other BET inhibitors like JQ1.[4] |
Experimental Protocols: Measuring Latency and Its Reversal
The evaluation of latency-reversing agents like this compound requires specialized assays that can quantify the latent reservoir and its reactivation.
Experimental Workflow: Assessing Latency Reversal
Caption: A typical workflow for evaluating latency-reversing agents.
Key Experimental Methodologies
1. Quantitative Viral Outgrowth Assay (QVOA):
-
Objective: To quantify the frequency of latently infected cells capable of producing replication-competent virus.
-
Protocol Summary:
-
Resting CD4+ T cells are isolated from a patient's blood sample.
-
Cells are plated in a limiting dilution series and stimulated to reactivate the latent virus.
-
Co-culture with uninfected target cells allows for viral propagation.
-
After a period of incubation, the supernatant from each well is assayed for the presence of HIV-1 p24 antigen or viral RNA.
-
The frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), is calculated using statistical methods.[5][6][7][8][9]
-
2. Measurement of Cell-Associated HIV-1 RNA and DNA:
-
Objective: To quantify the levels of viral transcripts and integrated provirus within cells.
-
Protocol Summary:
-
Nucleic acids (RNA and DNA) are extracted from isolated patient cells.
-
Reverse transcription quantitative PCR (RT-qPCR) is used to measure levels of various HIV-1 RNA species (unspliced, multiply spliced).
-
Quantitative PCR (qPCR) is used to measure the number of copies of integrated HIV-1 DNA.
-
Results are typically normalized to the number of cells.[10][11][12][13]
-
The "Shock and Kill" Strategy: A Synergistic Approach
The ultimate goal for LRAs like this compound is not to act as a standalone therapy but to be integrated into a "shock and kill" strategy in combination with cART.
References
- 1. Are BET Inhibitors yet Promising Latency-Reversing Agents for HIV-1 Reactivation in AIDS Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are BET Inhibitors yet Promising Latency-Reversing Agents for HIV-1 Reactivation in AIDS Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primate.wisc.edu [primate.wisc.edu]
- 6. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]
- 7. Frontiers | Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay [frontiersin.org]
- 8. A highly reproducible quantitative viral outgrowth assay for the measurement of the replication-competent latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel Assays for Measurement of Total Cell-Associated HIV-1 DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. What do we measure when we measure cell-associated HIV RNA - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of UMB-136 and other novel LRAs
A Head-to-Head Comparison of UMB-136 and Other Novel Latency-Reversing Agents in the Pursuit of an HIV Cure
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to eradicate the latent viral reservoir. This approach relies on latency-reversing agents (LRAs) to reactivate viral gene expression in latently infected cells, making them susceptible to immune-mediated clearance. A diverse array of LRAs with distinct mechanisms of action are under investigation. This guide provides a head-to-head comparison of a promising novel bromodomain and extraterminal domain (BET) inhibitor, this compound, with other significant LRAs, supported by experimental data.
This compound: A Potent Bromodomain Inhibitor
This compound is a second-generation 3,5-dimethylisoxazole BET inhibitor that has demonstrated enhanced potency in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1.[1][2] BET inhibitors function by targeting BRD4, a cellular protein that competes with the viral Tat protein for the positive transcription elongation factor b (P-TEFb). By inhibiting BRD4, BET inhibitors allow Tat to effectively recruit P-TEFb to the HIV-1 promoter, leading to transcriptional activation.[3][4]
Comparative Performance of LRAs
The efficacy of this compound has been evaluated against and in combination with other major classes of LRAs, including other BET inhibitors, protein kinase C (PKC) agonists, and histone deacetylase (HDAC) inhibitors.
Data Presentation
Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Lines
| LRA (Concentration) | J-Lat 6.3 (% GFP+ cells) | J-Lat 8.4 (% GFP+ cells) | J-Lat 9.2 (% GFP+ cells) | J-Lat 10.4 (% GFP+ cells) |
| This compound (2.5 µM) | ~15% | ~12% | ~18% | ~20% |
| This compound (5 µM) | ~25% | ~20% | ~28% | ~35% |
| JQ1 (1 µM) | <5% | <5% | <5% | <5% |
| Prostratin (1 µM) | ~10% | ~8% | ~12% | ~15% |
| SAHA (0.5 µM) | <5% | <5% | <5% | <5% |
| This compound (2.5 µM) + Prostratin (1 µM) | ~40% | ~35% | ~50% | ~55% |
| JQ1 (1 µM) + Prostratin (1 µM) | ~25% | ~20% | ~30% | ~35% |
| This compound (2.5 µM) + SAHA (0.5 µM) | ~25% | ~20% | ~30% | ~35% |
| JQ1 (1 µM) + SAHA (0.5 µM) | <10% | <10% | <10% | <10% |
Data extracted from Huang et al., 2017.[2][5]
Table 2: Reactivation of Latent HIV-1 in Primary CD4+ T Cells
| LRA (Concentration) | Fold Induction of HIV-1 mRNA (PBMCs) | Fold Induction of HIV-1 mRNA (Tonsillar Cells) |
| This compound (2.5 µM) | ~3.5 | ~4.0 |
| JQ1 (1 µM) | No significant induction | No significant induction |
Data extracted from Huang et al., 2017.[5]
Table 3: Overview of Other Novel LRAs
| LRA Class | Examples | General Efficacy |
| PKC Agonists | Prostratin, Bryostatin-1, Ingenol Esters | Potent inducers of NF-κB signaling, leading to robust HIV-1 transcription.[6][7] Often show synergistic effects with other LRA classes.[1] |
| HDAC Inhibitors | Panobinostat, Romidepsin, Vorinostat (SAHA) | Promote a more open chromatin state, making the HIV-1 promoter accessible to transcription factors.[8][9] Efficacy varies among different inhibitors. |
Experimental Protocols
Latency Reversal Assay in J-Lat Cell Lines
This protocol is adapted from established methods for assessing LRA activity in Jurkat-based latency models.[10][11]
-
Cell Culture: J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LRA Treatment: Cells are seeded at a density of 0.5 x 10^6 cells/mL in 24-well plates. LRAs are added at the desired concentrations (e.g., this compound at 2.5 µM or 5 µM, JQ1 at 1 µM, prostratin at 1 µM, SAHA at 0.5 µM). For combination treatments, LRAs are added simultaneously.
-
Incubation: Cells are incubated with the LRAs for 24 hours.
-
Flow Cytometry Analysis: After incubation, cells are harvested, washed with PBS, and fixed. The percentage of GFP-positive cells, indicating HIV-1 promoter activation, is quantified using a flow cytometer.
Latency Reversal Assay in Primary CD4+ T Cells
This protocol outlines a method for evaluating LRA efficacy in a more physiologically relevant primary cell model.[12][13][14]
-
Isolation of CD4+ T Cells: Primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells from healthy donors using negative selection kits.
-
Infection and Establishment of Latency: Isolated CD4+ T cells are activated with anti-CD3/anti-CD28 antibodies and infected with a replication-competent HIV-1 strain (e.g., NL4-3). After infection, the cells are cultured for a period to allow for the establishment of latency in a subset of cells.
-
LRA Treatment: Latently infected primary CD4+ T cells are treated with LRAs at specified concentrations (e.g., this compound at 2.5 µM, JQ1 at 1 µM).
-
Quantification of Viral Reactivation: After 24-48 hours of LRA treatment, cell supernatants are collected to measure viral production via p24 ELISA or RT-qPCR for HIV-1 RNA.
Signaling Pathways and Experimental Workflows
BET Inhibitor (this compound, JQ1) Signaling Pathway
Caption: Mechanism of BET inhibitors in HIV-1 latency reversal.
PKC Agonist (Prostratin, Bryostatin-1) Signaling Pathway
Caption: PKC agonist pathway leading to HIV-1 reactivation.
HDAC Inhibitor (SAHA, Panobinostat) Mechanism of Action
Caption: HDAC inhibitor mechanism in promoting HIV-1 transcription.
Experimental Workflow for LRA Comparison
References
- 1. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 3. Are BET Inhibitors yet Promising Latency-Reversing Agents for HIV-1 Reactivation in AIDS Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined noncanonical NF-κB agonism and targeted BET bromodomain inhibition reverse HIV latency ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB signaling with protein kinase C agonists as an emerging strategy for combating HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors and HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. μ-Lat: A Mouse Model to Evaluate Human Immunodeficiency Virus Eradication Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Independent Verification of Sigma-2 Receptor Modulators: A Comparative Analysis
Introduction
Comparative Efficacy of Sigma-2 Receptor Ligands
The functional activity of sigma-2 receptor ligands is often categorized as agonist, partial agonist, or antagonist based on their ability to induce or block cellular responses, such as cytotoxicity in cancer cell lines.[3] The following tables summarize key quantitative data from independent studies, providing a basis for comparing their potency and selectivity.
Table 1: Binding Affinity of Select Sigma-2 Receptor Ligands
| Compound | Type | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Reference |
| UMB24 | Antagonist | ~150 | ~300 | ~2-fold | [4] |
| CT1812 (Elayta) | Antagonist | High Affinity | Low Affinity | High | [5] |
| PB221 | Agonist | High Affinity | Moderate Affinity | Selective for Sigma-2 | [6][7] |
| Siramesine | Agonist | 1.9 ± 0.1 | - | - | [8] |
| SV119 | Agonist | 7.8 ± 1.7 | - | - | [8] |
| SN-79 | Antagonist | 30 | 290 | ~10-fold | [9] |
| ADV462 | Antagonist | 13 | >1000 | >77-fold | [10] |
Note: Ki values can vary between studies based on experimental conditions and tissue/cell types used.
Table 2: In Vitro Cytotoxicity of Sigma-2 Receptor Agonists in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| PB221 | ALTS1C1 (murine astrocytoma) | - | 10.61 ± 0.96 µM | [6] |
| PB221 | UN-KC-6141 (murine pancreatic) | - | 13.13 ± 1.15 µM | [6] |
| Siramesine | EMT-6 (mouse breast cancer) | MTS Assay | 11.4 µM | [3] |
| WC-26 | EMT-6 (mouse breast cancer) | MTS Assay | 48.6 µM | [3] |
| SV119 | EMT-6 (mouse breast cancer) | MTS Assay | 102.4 µM | [3] |
Signaling Pathways and Mechanisms of Action
The mechanism of action for sigma-2 receptor ligands diverges based on whether they act as agonists or antagonists. Agonists often induce apoptosis in cancer cells, while antagonists can have neuroprotective effects.
Agonist-Induced Apoptosis in Cancer Cells
Sigma-2 receptor agonists, such as PB221 and siramesine, have been shown to induce cell death in tumor cells through multiple signaling pathways.[11] Activation of the sigma-2 receptor can lead to an increase in mitochondrial oxidative stress, activation of caspases, and induction of autophagy, ultimately resulting in apoptosis.[6][11]
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of UMB24 and (±)-SM 21, putative σ2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sddn.es [sddn.es]
- 11. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of UMB-136: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel or uncharacterized chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for a compound designated as "UMB-136" are not publicly available, a rigorous and cautious approach must be adopted, treating it as a potentially hazardous chemical of unknown characteristics. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound or any similar research chemical, ensuring the protection of laboratory personnel and the environment.
The following procedures are synthesized from established chemical waste disposal guidelines and are intended to provide a framework for the safe management of research chemicals where a specific Safety Data Sheet (SDS) is not available.
Immediate Safety and Handling Protocols
Prior to disposal, handling of this compound should always occur with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat with sleeves fully extended.
All handling of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure. In the event of a spill, it is crucial to have a pre-approved spill cleanup kit readily accessible.
Step-by-Step Disposal Procedures for this compound
The disposal of an uncharacterized compound like this compound must be managed as hazardous chemical waste. The following steps provide a clear pathway for its proper disposal:
-
Waste Identification and Characterization:
-
Since the specific hazards of this compound are unknown, it must be treated as hazardous.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is certain.
-
If possible, based on the synthesis or experimental process, identify any potential reactive, ignitable, corrosive, or toxic characteristics.
-
-
Container Selection and Preparation:
-
Select a waste container that is chemically compatible with this compound. Glass containers are generally a safe choice for unknown chemicals.
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
The container should be clean and dry before adding the waste.
-
-
Labeling the Waste Container:
-
Proper labeling is critical for the safety of all personnel and for compliant disposal.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][2][3]
-
The label must include the following information[1][3]:
-
The full chemical name: "this compound (Unknown Research Chemical)". Avoid abbreviations or chemical formulas.[1]
-
If in a solution, identify the solvent and the estimated concentration of this compound.[1]
-
The name of the Principal Investigator, laboratory room number, and building.[1][3]
-
The date the container was started.[3]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure secondary containment is used to capture any potential leaks.
-
Segregate the this compound waste from incompatible materials.[1][4]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the container is full (leaving some headspace) or the project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online form or email request.[1][3]
-
Provide the EHS office with all necessary information about the waste, including the information on the label.
-
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following table summarizes the procedural requirements for its disposal.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [4] |
| Waste Container | Chemically compatible, leak-proof, with a secure cap. | [1][4] |
| Waste Labeling | "Hazardous Waste" label with full chemical name, PI information, location, and date. | [1][2][3] |
| Storage Location | Designated satellite accumulation area with secondary containment. | [1][4] |
| Disposal Request | Through the institutional Environmental Health and Safety (EHS) office. | [1][3][5] |
Experimental Protocols
In the absence of specific experimental protocols for the disposal of this compound, the overarching protocol is to manage it as an unknown hazardous chemical waste stream, following the institutional and regulatory guidelines for such materials. The key "experiment" in this context is the careful and compliant execution of the disposal procedure outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound as an unknown research chemical.
References
Essential Safety and Handling Guide for Novel Compound UMB-136
This guide provides critical safety and logistical information for the handling and disposal of UMB-136, a novel chemical entity. As the toxicological properties of this compound have not been fully characterized, it must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Activity | Required PPE | Glove Type |
| Weighing and preparing solutions | Safety glasses with side shields, lab coat, disposable nitrile gloves | Double-gloving recommended |
| Running reactions and transfers | Chemical splash goggles, lab coat, disposable nitrile gloves | Change gloves immediately upon contamination |
| Work-up and purification | Chemical splash goggles, lab coat, disposable nitrile gloves | Consider heavier-duty gloves for larger volumes |
| Handling of dry powder | Safety glasses with side shields, lab coat, disposable nitrile gloves, and a properly fitted N95 respirator | Use in a certified chemical fume hood |
| Waste disposal | Chemical splash goggles, lab coat, disposable nitrile gloves | Follow specific waste stream protocols |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate PPE (see table above)
-
Analytical balance
-
Spatula
-
Volumetric flask
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area, preferably a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound using an analytical balance. Use a spatula for transfer and handle the solid powder with care to avoid generating dust.
-
Dissolution: Transfer the weighed this compound to an appropriately sized volumetric flask. Add a portion of the total required volume of anhydrous DMSO and gently swirl to dissolve the compound.
-
Volume Adjustment: Once the solid is fully dissolved, add anhydrous DMSO to the final desired volume.
-
Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer until homogenous.
-
Storage: Transfer the solution to a properly labeled storage vial. The label should include the compound name (this compound), concentration, solvent, date of preparation, and the name of the researcher.
-
Decontamination: Clean all equipment used in the preparation process. Dispose of all contaminated disposables in the designated hazardous waste stream.
Visualizing Laboratory Workflows
To ensure clarity and procedural adherence, the following diagrams illustrate key workflows for handling this compound.
Caption: General workflow for handling this compound, from preparation to cleanup.
Caption: Decision-making for selecting appropriate PPE when handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, and weighing papers, must be disposed of in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and washings, must be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Always adhere to your institution's specific waste disposal protocols and consult with your environmental health and safety (EHS) department for guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
